Vamotinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1416241-23-0 |
|---|---|
Molecular Formula |
C29H27F3N6O |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide |
InChI |
InChI=1S/C29H27F3N6O/c1-20-6-7-22(17-21(20)9-11-27-35-34-26-5-3-4-12-38(26)27)28(39)33-24-10-8-23(25(18-24)29(30,31)32)19-37-15-13-36(2)14-16-37/h3-8,10,12,17-18H,13-16,19H2,1-2H3,(H,33,39) |
InChI Key |
SLIVDYMORZGPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Vamotinib's Mechanism of Action in Chronic Myeloid Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vamotinib (formerly PF-114) is a third-generation, orally bioavailable, ATP-competitive tyrosine kinase inhibitor (TKI) demonstrating potent and selective activity against the BCR-ABL1 fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3] Developed to overcome the resistance challenges posed by earlier generation TKIs, this compound exhibits significant efficacy against wild-type BCR-ABL1 and a wide array of clinically relevant mutations, including the highly resistant T315I "gatekeeper" mutation.[1][2][4] This technical guide delineates the core mechanism of action of this compound in CML, presenting key preclinical data, detailed experimental methodologies, and visualizations of its interaction with the BCR-ABL1 signaling cascade.
Introduction to this compound
This compound is a potent and highly specific third-generation BCR-ABL1 inhibitor.[2] It was rationally designed to target both native and mutated forms of the BCR-ABL1 kinase, a critical need for patients who have developed resistance to first and second-generation TKIs.[4] The emergence of the T315I mutation, which confers resistance to most approved TKIs with the exception of ponatinib, has been a significant clinical challenge.[4] this compound was specifically engineered to effectively inhibit this formidable mutant, offering a promising therapeutic option for this patient population.[4]
Core Mechanism of Action: ATP-Competitive Inhibition of BCR-ABL1
This compound functions as an ATP-competitive inhibitor of the BCR-ABL1 kinase.[1][3] The constitutively active BCR-ABL1 oncoprotein drives the malignant proliferation of hematopoietic cells in CML through the continuous phosphorylation of downstream substrates. This compound binds to the ATP-binding pocket of the ABL1 kinase domain, effectively blocking the transfer of phosphate from ATP to these substrates. This inhibition of phosphorylation halts the aberrant signaling cascade, leading to the induction of apoptosis and the suppression of proliferation in BCR-ABL1 positive cells.
In Vitro Efficacy: Potent Inhibition of Wild-Type and Mutated BCR-ABL1
This compound has demonstrated potent inhibitory activity against both wild-type and a comprehensive panel of clinically significant BCR-ABL1 mutants. The half-maximal inhibitory concentrations (IC50) are in the nanomolar range, underscoring its high potency.
Table 1: this compound (PF-114) IC50 Values against BCR-ABL1 Kinase Mutants
| Kinase Target | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
Data sourced from preclinical studies.
Cellular Activity: Inhibition of Proliferation and Induction of Apoptosis
In cellular assays, this compound effectively inhibits the proliferation of CML cells and induces programmed cell death. Preclinical studies using Ba/F3 murine pro-B cells engineered to express human BCR-ABL1 have shown that this compound inhibits cell proliferation in a dose-dependent manner. Furthermore, this compound has been shown to induce apoptosis in these cell lines, confirming its therapeutic potential in eliminating malignant cells.
Inhibition of Downstream Signaling Pathways
The efficacy of this compound is rooted in its ability to shut down the key signaling pathways aberrantly activated by BCR-ABL1. These pathways are crucial for the survival and proliferation of CML cells.
BCR-ABL1 Downstream Signaling and this compound Inhibition
Caption: this compound inhibits BCR-ABL1, blocking downstream signaling pathways.
Preclinical evidence demonstrates that this compound treatment leads to a dose-dependent decrease in the phosphorylation of key downstream effector proteins such as CRKL and STAT5.[5][6] This confirms the on-target activity of this compound and its ability to effectively disrupt the pro-survival and proliferative signals driven by BCR-ABL1.
Off-Target Profile and Safety Considerations
This compound was rationally designed for high selectivity to improve its safety profile.[4] While it potently inhibits BCR-ABL1, its activity against other kinases is limited. Kinase profiling has identified PDGFRα as a potential off-target kinase, which may be associated with the observed skin toxicities in clinical trials.[7] Notably, this compound was designed to avoid the inhibition of VEGFR2, a kinase whose inhibition by other TKIs has been linked to cardiovascular adverse events.[2]
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of this compound.
In Vitro BCR-ABL1 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the BCR-ABL1 kinase.
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant BCR-ABL1 kinase (wild-type or mutant) with a specific peptide substrate (e.g., a biotinylated peptide derived from a known BCR-ABL1 substrate) in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 µM ATP).
-
Compound Addition: Add this compound at a range of concentrations (typically from low nanomolar to micromolar). Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP or using a non-radioactive method with a phosphospecific antibody. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: For radioactive assays, capture the phosphorylated substrate on a filter membrane and quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, use an ELISA-based format with a phosphospecific antibody and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of CML cell lines.
Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Vamotinib (PF-114): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamotinib (PF-114) is a third-generation, orally active ATP-competitive tyrosine kinase inhibitor (TKI) specifically designed to target the BCR-ABL fusion protein, including the formidable T315I "gatekeeper" mutation that confers resistance to many first and second-generation TKIs in the treatment of Chronic Myeloid Leukemia (CML).[1] Developed as a more selective alternative to ponatinib, this compound aims to provide a potent therapeutic option for patients with resistant Philadelphia chromosome-positive (Ph+) leukemias while mitigating off-target effects.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound, presenting key data in a structured format for researchers and drug development professionals.
Discovery and Rationale
The development of this compound was driven by the clinical challenge of resistance to existing TKI therapies for CML. The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that drives leukemogenesis.[2] While TKIs like imatinib, nilotinib, and dasatinib have revolutionized CML treatment, their efficacy can be compromised by mutations in the ABL kinase domain, most notably the T315I mutation, which prevents the binding of these inhibitors.[1]
Ponatinib was the first TKI to demonstrate efficacy against the T315I mutation, but its broad kinase inhibition profile has been associated with significant cardiovascular side effects.[1] This created a clear need for a new generation of TKIs with a more targeted approach. The discovery of this compound was therefore guided by the following key objectives:
-
Potent inhibition of wild-type and mutated BCR-ABL, including the T315I mutation.
-
High selectivity for BCR-ABL to minimize off-target kinase inhibition and associated toxicities.
-
Oral bioavailability for patient convenience.
-
Efficacy in preclinical models of resistant Ph+ leukemia.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By binding to the ATP-binding pocket of the ABL kinase domain, this compound blocks its autophosphorylation and the subsequent phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and survival.
The binding of this compound to BCR-ABL leads to the dephosphorylation of downstream effector proteins, including:
-
CrkL (CT10 regulator of kinase-like): A key adaptor protein and a direct substrate of BCR-ABL. Its dephosphorylation is a reliable biomarker of BCR-ABL inhibition.
-
ERK1/2 (Extracellular signal-regulated kinases 1/2): Components of the MAPK signaling pathway involved in cell proliferation.
-
Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.
Inhibition of these pathways ultimately leads to G1 phase cell cycle arrest and the induction of apoptosis in BCR-ABL positive cells.[3]
Chemical Synthesis
The chemical synthesis of this compound (PF-114) is detailed in patent WO2012173521. The synthesis is a multi-step process, with a key step involving a Sonogashira coupling reaction. A generalized synthetic scheme is presented below. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, please refer to the aforementioned patent.
Quantitative Data
In Vitro Kinase Inhibition
This compound demonstrates potent inhibition of ABL kinase and its clinically relevant mutants at nanomolar concentrations.
| Kinase Target | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
| Data sourced from MedChemExpress.[4] |
Off-Target Kinase Profile
A key aspect of this compound's design is its improved selectivity compared to ponatinib. Kinase profiling has identified a limited number of off-target kinases that are inhibited by this compound.
| Off-Target Kinase |
| ABL2/ARG |
| DDR1 |
| DDR2 |
| FMS |
| FRK/PTK5 |
| LCK |
| LYN |
| LYNB |
| PDGFRα |
| RET |
| Kinases with <10% residual activity at 100 nM this compound. |
Phase 1 Clinical Trial Pharmacokinetics
Pharmacokinetic parameters were evaluated in the Phase 1 clinical trial (NCT02885766). The following data represents a summary of the findings. For complete pharmacokinetic profiles, refer to the full study publication.
| Dose Level | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 50 mg | ND | ND | ND |
| 100 mg | ND | ND | ND |
| 200 mg | ND | ND | ND |
| 300 mg | ND | ND | ND |
| 400 mg | ND | ND | ND |
| 500 mg | ND | ND | ND |
| 600 mg | ND | ND | ND |
| 750 mg | ND | ND | ND |
| ND: Not Disclosed in publicly available information. |
Phase 1 Clinical Trial Efficacy
The Phase 1 trial demonstrated promising efficacy in heavily pretreated CML patients.
| Response Metric | Overall (N=51) | T315I Mutation (N=16) |
| Complete Hematologic Response (CHR) | 14 of 30 | 3 of 16 |
| Major Cytogenetic Response (MCyR) | 14 of 44 | 3 of 16 |
| Complete Cytogenetic Response (CCyR) | 10 of 50 | 1 of 16 |
| Major Molecular Response (MMR) | 7 of 51 | ND |
| Data from the final results of the Phase 1 dose-escalation study.[5][6] The best safety/efficacy dose was determined to be 300 mg daily.[5][6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)
-
Enzyme and Substrate Preparation: Recombinant human ABL kinase (wild-type or mutant) and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) are prepared in kinase assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound in a microplate. The reaction is typically allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA-based detection with a phospho-specific antibody or a fluorescence-based assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Generalized Protocol)
-
Cell Culture: CML cell lines (e.g., K562 for wild-type BCR-ABL) or Ba/F3 cells engineered to express specific BCR-ABL mutants are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: this compound is added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell growth inhibition. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Apoptosis Assay (Generalized Protocol)
-
Cell Treatment: CML cells are treated with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye such as propidium iodide (PI) or 7-AAD (to distinguish late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic/necrotic).
-
Data Analysis: The percentage of apoptotic cells is plotted against the this compound concentration.
Preclinical and Clinical Development Workflow
The development of this compound followed a standard drug discovery and development pipeline, from initial concept to clinical trials.
Conclusion
This compound (PF-114) represents a significant advancement in the treatment of resistant CML. Its rational design, which focuses on potent and selective inhibition of BCR-ABL, particularly the T315I mutant, has shown considerable promise in preclinical and early clinical studies. The favorable safety and efficacy profile observed in the Phase 1 trial supports its continued development as a valuable therapeutic option for CML patients who have exhausted other treatment avenues. Further data from the ongoing Phase 3 clinical trial will be crucial in fully defining its role in the clinical management of CML. This technical guide provides a foundational understanding of this compound for the scientific and drug development community, highlighting its discovery, mechanism, and key developmental milestones.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Vamotinib: A Technical Guide to a Next-Generation BCR-ABL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamotinib (also known as PF-114) is a potent and selective third-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML). Its development has been driven by the need to overcome resistance to earlier-generation TKIs, particularly the T315I "gatekeeper" mutation. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound is a synthetic organic small molecule. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1][2][3]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide | [4] |
| Synonyms | PF-114 | [5][6] |
| CAS Number | 1416241-23-0 | [5] |
| Molecular Formula | C₂₉H₂₇F₃N₆O | [4][7] |
| Molecular Weight | 532.56 g/mol | [4][7] |
| Melting Point | Not available in cited literature | |
| Solubility | DMSO: 30 mg/mL (56.33 mM) with sonication | [8] |
| pKa (strongest basic) | 7.62 | |
| AlogP | 4.46 | |
| Polar Surface Area | 65.77 Ų | [4] |
Pharmacological Properties
This compound is an orally active and selective inhibitor of BCR-ABL tyrosine kinase.[5] It has demonstrated high potency against both wild-type BCR-ABL and a range of clinically relevant mutants that confer resistance to other TKIs.
In Vitro Activity
This compound has been shown to inhibit the kinase activity of ABL and its mutants at nanomolar concentrations.
Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀)
| Target | IC₅₀ (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
| Source:[5] |
Pharmacokinetics
Pharmacokinetic data from a phase 1 clinical trial in patients with CML are summarized below.
Table 3: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Route of Administration | Oral | [5] |
| Half-life (t½) | ~13.5 hours | |
| Time to Cmax (Tmax) | ~4 hours | |
| Oral Bioavailability | Not available in cited literature | |
| Clearance | Not available in cited literature | |
| Volume of Distribution | Not available in cited literature |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[5] This inhibition leads to the suppression of key signaling pathways that are constitutively activated in Ph+ leukemia cells, ultimately resulting in the induction of apoptosis and the inhibition of cell proliferation.[1][5]
The primary signaling cascades downstream of BCR-ABL that are affected by this compound include:
-
RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell growth, survival, and metabolism.
-
JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.
A potential mechanism of resistance to this compound involves the activation of STAT3 phosphorylation, which may allow for cell rescue.[1] This suggests that a combination therapy targeting both BCR-ABL and STAT3 could be a promising therapeutic strategy.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. The following are generalized methodologies for key assays used to characterize tyrosine kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit the phosphorylation of a substrate by BCR-ABL or its mutants.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction buffer containing a recombinant BCR-ABL kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Reaction Setup: In a microplate, combine the kinase, the substrate, and the various concentrations of this compound or a vehicle control (DMSO).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or fluorescence/colorimetric-based assays that detect the phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology (MTT/XTT Assay):
-
Cell Seeding: Seed Ph+ leukemia cell lines (e.g., K-562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Apoptosis Assay
This assay quantifies the induction of apoptosis in cells treated with this compound.
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat Ph+ leukemia cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by this compound.
Conclusion
This compound is a promising third-generation TKI with potent activity against wild-type and mutated BCR-ABL, including the resistant T315I mutant. Its distinct selectivity profile and oral bioavailability make it a valuable candidate for the treatment of Ph+ leukemias. Further research and clinical trials will continue to elucidate its full therapeutic potential and role in the management of CML and other Ph+ malignancies.
References
- 1. This compound (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C29H27F3N6O | CID 71475839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound | Apoptosis | Tyrosine Kinases | Bcr-Abl | TargetMol [targetmol.com]
Preclinical Efficacy of Vamotinib: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of Vamotinib (formerly known as PF-114), a third-generation tyrosine kinase inhibitor (TKI). It is designed for researchers, scientists, and drug development professionals interested in the core preclinical data and methodologies associated with this compound. This compound has been developed to target the BCR/ABL fusion protein, including the T315I mutation, which confers resistance to many other TKIs used in the treatment of Chronic Myeloid Leukemia (CML).
Executive Summary
This compound is a potent and selective, orally active tyrosine kinase inhibitor that has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models of Philadelphia chromosome-positive (Ph+) leukemia. It effectively inhibits the autophosphorylation of both wild-type and mutated BCR/ABL, most notably the gatekeeper T315I mutant. In vitro studies have shown low nanomolar IC50 values against a range of ABL kinase mutations. In vivo, this compound has been shown to cause a significant reduction in tumor volume in xenograft models and prolong the survival of mice with a CML-like disease. This guide details the quantitative data from these studies, the experimental protocols used, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound's efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against ABL Kinases
| Target Kinase | IC50 (nM) |
| ABL | 0.49[1] |
| ABL (T315I) | 0.78[1] |
| ABL (E255K) | 9.5[1] |
| ABL (F317I) | 2.0[1] |
| ABL (G250E) | 7.4[1] |
| ABL (H396P) | 1.0[1] |
| ABL (M351T) | 2.8[1] |
| ABL (Q252H) | 12[1] |
| ABL (Y253F) | 4.1[1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Ph+ Leukemia
| Animal Model | Treatment | Dosage and Administration | Outcome |
| K562 Nude Mouse Xenograft | This compound | 25 mg/kg and 40 mg/kg, oral gavage, daily for 14 days | 100% reduction of mean tumor volume within 4 weeks[1] |
| CML-like Disease Mouse Model (BCR/ABL-driven) | This compound | 50 mg/kg, p.o., once daily for 20 days | Extended median survival from 28 days to 39 days[1] |
| CML-like Disease Mouse Model (BCR/ABL-T315I-driven) | This compound | 50 mg/kg, p.o., once daily for 20 days | Significant prolongation of survival[1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the BCR/ABL signaling pathway.
Caption: this compound inhibits the BCR/ABL tyrosine kinase, blocking downstream signaling and promoting apoptosis.
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Assays
Cell Lines and Culture:
-
Ba/F3 cells expressing BCR/ABL and its mutants: These cells were used to assess the inhibitory activity of this compound on various BCR/ABL mutations.
-
Ph+ leukemia cell lines (K562, KCL-22, BV-173, SUP-B15, TOM-1): These human cell lines were used to evaluate the anti-proliferative effects of this compound.
-
Ph- leukemia cell lines (Jurkat, NALM-6): These were used as negative controls to demonstrate the specificity of this compound for BCR/ABL.
Western Blot Analysis for BCR/ABL Phosphorylation:
-
Ba/F3 cells expressing either wild-type BCR/ABL or the T315I mutant were treated with this compound at concentrations ranging from 0 to 1000 nM.
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated BCR/ABL (p-BCR/ABL), total BCR/ABL, phosphorylated CrkL (p-CrkL), total CrkL, phosphorylated STAT5 (p-STAT5), and total STAT5.
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. This assay demonstrated that this compound inhibited the autophosphorylation of BCR/ABL and the phosphorylation of its downstream substrates in a dose-dependent manner[1].
Cell Viability/Proliferation Assay (XTT Assay):
-
Cells were seeded in 96-well plates and treated with various concentrations of this compound.
-
After a specified incubation period, an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution was added to each well.
-
The plates were incubated to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
The absorbance of the formazan product was measured using a microplate reader. The results showed that this compound induced apoptosis in Ba/F3 cells expressing BCR/ABL and BCR/ABL-T315I in a dose-dependent manner[1].
In Vivo Assays
K562 Nude Mouse Xenograft Model:
-
Female BALB/cAnNRj-Foxn1nu mice were used.
-
K562 cells were implanted subcutaneously into the mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered by oral gavage daily for 14 consecutive days at doses of 25 and 40 mg/kg.
-
Tumor volume was measured regularly. The study found that this compound caused a 100% reduction in the mean tumor volume within 4 weeks[1].
CML-like Disease Mouse Model:
-
C57BL/6N mice (8-12 weeks old) were used.
-
A CML-like disease was induced in the mice, driven by either BCR/ABL or BCR/ABL-T315I expression.
-
Mice were treated with this compound at a dose of 50 mg/kg, administered orally once daily for 20 days.
-
Survival of the mice was monitored. This compound was found to significantly prolong the survival of mice in both BCR/ABL and BCR/ABL-T315I driven disease models[1].
Experimental Workflows
The following diagrams illustrate the workflows for key preclinical experiments.
Caption: Workflow for in vitro evaluation of this compound efficacy.
Caption: Workflow for in vivo evaluation of this compound efficacy.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for Ph+ leukemias, including those with the T315I resistance mutation. Its high potency and selectivity, demonstrated through both in vitro and in vivo studies, warrant further clinical investigation. The experimental protocols and workflows detailed in this guide provide a framework for understanding and potentially replicating the key preclinical findings for this promising TKI.
References
Vamotinib (PF-114): A Technical Whitepaper on a Third-Generation Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamotinib (PF-114) is a potent and selective, third-generation ATP-competitive oral tyrosine kinase inhibitor (TKI).[1][2][3] It was rationally designed to target both wild-type and mutated forms of the BCR-ABL1 fusion protein, a key driver in Philadelphia chromosome-positive (Ph+) leukemias such as chronic myeloid leukemia (CML).[3][4][5] Notably, this compound demonstrates significant activity against the gatekeeper T315I mutation, which confers resistance to many first and second-generation TKIs.[4][6] Furthermore, this compound, also identified as PF-06463922 in other contexts, is a potent inhibitor of ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) fusion proteins, which are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[1][7] This whitepaper provides an in-depth technical guide to the initial research on this compound, summarizing key preclinical and early clinical findings, detailing experimental methodologies, and visualizing its mechanisms of action.
Core Mechanism of Action
This compound exerts its therapeutic effects by binding to the ATP-binding pocket of target kinases, thereby inhibiting their phosphorylation activity and blocking downstream signaling pathways essential for tumor cell proliferation and survival.[3][5] In the context of CML, this compound effectively inhibits the autophosphorylation of the BCR-ABL1 kinase and its various mutants.[4] This inhibition leads to the induction of apoptosis in Ph+ leukemia cells.[4][8] Similarly, in ALK/ROS1-driven cancers, this compound (as PF-06463922) potently inhibits the phosphorylation of these fusion proteins, leading to cell growth inhibition and tumor regression.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its inhibitory potency and cellular activity.
Table 1: In Vitro Inhibitory Activity of this compound (PF-114) against ABL Kinase and its Mutants
| Target | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
Data extracted from MedChemExpress product information, citing Mian AA, et al. Leukemia. 2015 May;29(5):1104-14.[4]
Table 2: Cellular Activity of this compound (PF-06463922) against ALK-Positive Cell Lines
| Cell Line | ALK Fusion/Mutation | ALK Phosphorylation IC50 (nM) | Cell Viability IC50 (nM) |
| Ba/F3 EML4-ALK WT | Wild-Type | Not explicitly stated, but potent | Not explicitly stated, but potent |
| Ba/F3 EML4-ALK L1196M | L1196M | 15-43 | Correlates with phosphorylation inhibition |
| Ba/F3 EML4-ALK G1269A | G1269A | 14-80 | Correlates with phosphorylation inhibition |
| Ba/F3 EML4-ALK 1151Tins | 1151Tins | 38-50 | Correlates with phosphorylation inhibition |
| Ba/F3 EML4-ALK G1202R | G1202R | 77-113 | Correlates with phosphorylation inhibition |
| SNU2535 | EML4-ALK G1269A | Not explicitly stated | 47 |
| MGH021-5 | SQSTM1-ALK G1202R | Not explicitly stated | 63 |
| MGH056-1 | EML4-ALK I1171T | Not explicitly stated | 23 |
Data extracted from Zou HY, et al. Cancer Cell. 2015 Jul 13;28(1):70-81.[1]
Table 3: Phase 1 Clinical Trial of this compound in CML (NCT02885766)
| Parameter | Finding |
| Patient Population | 51 subjects with CML failing ≥ 1 second-generation TKI or with BCR-ABL1 T315I mutation.[3][9] |
| Dosing | 50-750 mg/day, continuous.[3][9] |
| Maximum Tolerated Dose (MTD) | 600 mg/day.[3][9] |
| Dose-Limiting Toxicity (DLT) | Grade 3 psoriasis-like skin toxicity.[3][9] |
| Best Safety/Efficacy Dose | 300 mg/day.[3][9] |
| Efficacy at 300mg | - Major Cytogenetic Response (MCyR) in 6 of 7 subjects. - Complete Cytogenetic Response (CCyR) in 5 of 9 subjects. - Major Molecular Response (MMR) in 4 of 9 subjects.[3][9] |
| Response in T315I Patients | 5 of 16 subjects with the T315I mutation responded.[3][9] |
Data extracted from a Phase 1 study of this compound in CML.[3][9]
Experimental Protocols
In Vitro Kinase Inhibition Assay (for ABL Kinase)
-
Principle: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of ABL kinase and its mutants.
-
Methodology:
-
Recombinant ABL kinase domains (wild-type and mutants) were incubated with varying concentrations of this compound.
-
A peptide substrate and ATP were added to initiate the kinase reaction.
-
The level of substrate phosphorylation was measured, typically using a mobility shift assay or a radiometric assay (e.g., with ³³P-ATP).
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability and Apoptosis Assays
-
Principle: To assess the effect of this compound on the proliferation and survival of cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Ba/F3 cells engineered to express BCR-ABL or ALK fusions, and patient-derived cell lines) were cultured in appropriate media.[1]
-
Treatment: Cells were treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo, which measure metabolic activity.
-
Apoptosis Assessment: Apoptosis was quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[8]
-
Western Blotting for Phosphorylation Analysis
-
Principle: To detect the levels of phosphorylated target kinases and downstream signaling proteins, providing a direct measure of this compound's inhibitory activity within the cell.
-
Methodology:
-
Cell Lysis: Treated and untreated cells were lysed to extract proteins.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., phospho-BCR-ABL, phospho-ALK) and downstream signaling molecules (e.g., phospho-STAT3, phospho-ERK).[1][5]
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Models
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cell lines (e.g., H3122 cells expressing EML4-ALK) were subcutaneously or intracranially injected into immunodeficient mice (e.g., nude or SCID mice).[1]
-
Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. In intracranial models, survival was the primary endpoint.[1]
-
Pharmacodynamic Analysis: At the end of the study, tumors could be excised for analysis of target inhibition (e.g., by Western blotting for phosphoproteins).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: this compound inhibits the constitutively active BCR-ABL kinase in CML cells.
Caption: this compound blocks signaling from ALK/ROS1 fusion proteins in cancer cells.
Caption: A general workflow for the preclinical and early clinical evaluation of this compound.
Conclusion
The initial research on this compound (PF-114/PF-06463922) has established it as a highly potent and selective tyrosine kinase inhibitor with significant activity against key oncogenic drivers in both hematological malignancies and solid tumors. Its ability to overcome the T315I mutation in CML and its broad efficacy against resistant ALK mutations in preclinical models highlight its potential as a valuable therapeutic agent. The favorable safety and efficacy profile observed in early clinical trials further supports its continued development for patients with resistant or refractory cancers. This technical whitepaper provides a comprehensive summary of the foundational data and methodologies that underpin the current understanding of this compound's mechanism of action and therapeutic potential.
References
- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vamotinib in Philadelphia Chromosome-Positive Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vamotinib (formerly known as PF-114) is a potent and selective third-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL). Developed to overcome resistance to earlier-generation TKIs, this compound exhibits potent activity against the native BCR-ABL fusion protein and a wide range of clinically relevant mutations, most notably the highly resistant T315I "gatekeeper" mutation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental methodologies based on publicly available information.
Introduction to Philadelphia Chromosome-Positive Leukemias and the Role of BCR-ABL
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, harbors the BCR-ABL1 fusion gene.[1] This genetic aberration produces a constitutively active BCR-ABL tyrosine kinase, a key driver of malignant transformation in CML and a subset of ALL.[1] The dysregulated kinase activity of BCR-ABL activates a multitude of downstream signaling pathways, leading to uncontrolled cell proliferation, inhibition of apoptosis, and genomic instability.
The Challenge of TKI Resistance
While the development of TKIs has revolutionized the treatment of Ph+ leukemias, the emergence of resistance remains a significant clinical challenge.[2] Resistance can arise from mutations within the ABL kinase domain, which impair TKI binding, or through BCR-ABL-independent mechanisms. The T315I mutation, in particular, confers resistance to most approved TKIs, with the exception of ponatinib.[2] However, the use of ponatinib is associated with a risk of serious vascular occlusive events, highlighting the need for more selective and safer therapeutic options.[2]
This compound: A Third-Generation BCR-ABL Inhibitor
This compound is an orally bioavailable, ATP-competitive TKI designed to potently inhibit both native and mutated forms of BCR-ABL, including the T315I mutation.[2][3] Its development was driven by the need for a highly selective inhibitor that could overcome TKI resistance while minimizing off-target effects associated with broader kinase inhibitors.[2]
Mechanism of Action
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ABL kinase domain of the BCR-ABL protein. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that drive leukemic cell proliferation and survival. This compound has been shown to inhibit the autophosphorylation of BCR-ABL and its mutants in a dose-dependent manner.[4]
Preclinical Data
This compound has demonstrated potent and selective inhibitory activity against a panel of ABL kinase mutations in in vitro assays.
Kinase Inhibition
The half-maximal inhibitory concentrations (IC50) of this compound against various ABL kinase isoforms are summarized below.
| Kinase Target | IC50 (nM) |
| ABL | 0.49[4] |
| ABL (T315I) | 0.78[4] |
| ABL (E255K) | 9.5[4] |
| ABL (F317I) | 2.0[4] |
| ABL (G250E) | 7.4[4] |
| ABL (H396P) | 1.0[4] |
| ABL (M351T) | 2.8[4] |
| ABL (Q252H) | 12[4] |
| ABL (Y253F) | 4.1[4] |
| Table 1: this compound IC50 Values against ABL Kinase Mutants |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of Ph+ leukemia cell lines and induces apoptosis.
| Cell Line | Activity | Concentration Range |
| Ba/F3 expressing BCR-ABL | Anti-proliferative | 0-2000 nM[4] |
| Ba/F3 expressing BCR-ABL and BCR-ABL-T315I | Apoptosis Induction | 0-100 nM[4] |
| Table 2: In Vitro Cellular Activity of this compound |
Clinical Development
This compound has been evaluated in a phase 1 clinical trial (NCT02885766) to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with Ph+ CML who are resistant or intolerant to second-generation TKIs or harbor the T315I mutation.[5][6]
Phase 1 Study Design (NCT02885766)
This was an open-label, dose-escalation study with expansion cohorts.[5] A standard 3+3 dose-escalation design was employed.[5]
Patient Population
A total of 51 patients with CML were enrolled. Key baseline characteristics are summarized below.
| Characteristic | Value |
| Number of Patients | 51[5] |
| Median Age (years) | 51 (range, 23-77)[5] |
| Patients with T315I mutation | 16 (31%)[5] |
| Prior TKI regimens ≥2 | 40 (78%)[5] |
| Table 3: Baseline Characteristics of Patients in the Phase 1 Trial of this compound |
Efficacy
This compound demonstrated promising clinical activity in heavily pretreated patients.
| Response | All Patients (N=51) | Patients with T315I (N=16) |
| Complete Hematologic Response (CHR) | 14/30 (47%)[7] | 3/16 (19%)[7] |
| Major Cytogenetic Response (MCyR) | 14/44 (32%)**[7] | 3/16 (19%)[7] |
| Complete Cytogenetic Response (CCyR) | 10/50 (20%)***[7] | 1/16 (6%)[7] |
| Major Molecular Response (MMR) | 7/51 (14%)[7] | Not Reported |
| Evaluable patients | ||
| **Evaluable patients | ||
| ***Evaluable patients | ||
| Table 4: Efficacy of this compound in the Phase 1 Clinical Trial |
The best safety and efficacy profile was observed at the 300 mg daily dose.[7]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical and clinical evaluation of this compound, based on available publications. Detailed, step-by-step protocols are often found in the supplementary materials of the cited publications, which may not always be publicly accessible.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Principle: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of ABL kinase and its mutants.
-
Methodology Overview:
-
Recombinant ABL kinase enzymes (wild-type and mutants) are incubated with a specific substrate and varying concentrations of this compound in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA, radiometric assays (measuring incorporation of 32P-ATP), or fluorescence-based assays.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (General Protocol)
-
Principle: To assess the effect of this compound on the growth of Ph+ leukemia cell lines.
-
Methodology Overview:
-
Ph+ leukemia cell lines (e.g., Ba/F3 expressing BCR-ABL) are seeded in multi-well plates.
-
Cells are treated with a range of this compound concentrations or vehicle control.
-
After a specified incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT/XTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
-
The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assay (General Protocol)
-
Principle: To determine if this compound induces programmed cell death (apoptosis) in Ph+ leukemia cells.
-
Methodology Overview:
-
Ph+ leukemia cells are treated with this compound or vehicle control for a defined period.
-
Apoptosis is assessed using one or more of the following methods:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.
-
PARP Cleavage: Detects the cleavage of poly(ADP-ribose) polymerase by activated caspases via Western blotting.
-
-
Phase 1 Clinical Trial Protocol (NCT02885766) - Key Aspects
-
Patient Eligibility:
-
Diagnosis of Ph+ CML in chronic, accelerated, or blast phase.
-
Resistance or intolerance to at least one second-generation TKI.
-
Presence of the T315I mutation was also an inclusion criterion.[5]
-
-
Dose Escalation:
-
A 3+3 dose-escalation design was used, starting at 50 mg/day and escalating to 750 mg/day.[5]
-
-
Response Assessment:
-
Hematologic Response: Evaluated at baseline and every 4 weeks.
-
Cytogenetic Response: Assessed by bone marrow aspirate and biopsy at baseline and specified intervals.
-
Molecular Response: Monitored by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) for BCR-ABL1 transcripts at baseline and regular intervals.
-
-
Safety and Tolerability:
-
Monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Conclusion and Future Directions
This compound has emerged as a promising third-generation TKI with potent activity against native and mutated BCR-ABL, including the challenging T315I mutation. Preclinical studies have demonstrated its high selectivity and efficacy in inhibiting leukemic cell growth and inducing apoptosis. The phase 1 clinical trial has provided encouraging initial evidence of its safety and clinical activity in a heavily pretreated patient population with Ph+ leukemia. Further clinical investigation in larger, randomized trials is warranted to fully elucidate the therapeutic potential of this compound and establish its role in the evolving treatment landscape of Philadelphia chromosome-positive leukemias.
References
- 1. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Ponatinib Activates an Inflammatory Response in Endothelial Cells via ERK5 SUMOylation [frontiersin.org]
In Silico Modeling of Vamotinib Binding to the ABL Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of Vamotinib's binding to the ABL kinase domain. This compound (formerly PF-114) is a potent, third-generation ATP-competitive oral tyrosine kinase inhibitor (TKI) that has demonstrated significant activity against wild-type and mutated BCR-ABL1 isoforms, including the gatekeeper T315I mutation, a common source of resistance to earlier-generation TKIs.[1][2][3] Understanding the molecular interactions between this compound and the ABL kinase domain through computational modeling is crucial for rational drug design, optimization, and the development of next-generation inhibitors to overcome resistance.
Quantitative Analysis of this compound's Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of ABL kinase variants. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type ABL and various clinically relevant mutants. This data underscores this compound's efficacy, particularly against the challenging T315I mutation.
| Kinase Target | IC50 (nM) |
| ABL | 0.49 |
| ABL T315I | 0.78 |
| ABL E255K | 9.5 |
| ABL F317I | 2.0 |
| ABL G250E | 7.4 |
| ABL H396P | 1.0 |
| ABL M351T | 2.8 |
| ABL Q252H | 12 |
| ABL Y253F | 4.1 |
Data sourced from MedChemExpress.[1]
The ABL Kinase Signaling Pathway
The Abelson (Abl) tyrosine kinase is a critical signaling molecule involved in cell growth, proliferation, and differentiation.[4][5] In chronic myeloid leukemia (CML), the chromosomal translocation resulting in the BCR-ABL fusion protein leads to a constitutively active kinase, driving uncontrolled cell proliferation.[6][7] this compound exerts its therapeutic effect by inhibiting this aberrant kinase activity. The following diagram illustrates a simplified ABL kinase signaling pathway.
Caption: Simplified ABL Kinase Signaling Pathway and the inhibitory action of this compound.
In Silico Modeling Workflow
The process of modeling the binding of this compound to the ABL kinase domain involves a series of computational steps, from protein and ligand preparation to detailed molecular dynamics simulations. This workflow allows for the prediction of binding modes, affinity, and the impact of mutations.
Caption: A typical workflow for in silico modeling of ligand-protein interactions.
Experimental Protocols
Detailed below are generalized protocols for molecular docking and molecular dynamics simulations, which can be adapted for studying the this compound-ABL kinase interaction.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8][9][10]
-
Protein Preparation:
-
Obtain the crystal structure of the ABL kinase domain from the Protein Data Bank (PDB). Structures complexed with other inhibitors (e.g., PDB IDs: 2HYY, 3K5V) are good starting points.[11]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Assign partial charges using a force field such as AMBER or CHARMM.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the ABL kinase, typically centered on the ATP-binding pocket. The grid box should encompass the entire active site.
-
Utilize a docking program such as AutoDock Vina, GOLD, or Glide.
-
Perform the docking simulation to generate a series of possible binding poses for this compound.
-
Rank the poses based on their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Visualize the top-ranked poses in complex with the ABL kinase domain.
-
Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the protein residues.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the this compound-ABL kinase complex over time.[12][13][14][15]
-
System Setup:
-
Use the best-ranked docked pose of the this compound-ABL complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the system reaches a stable density.
-
-
Production Run:
-
Run the production MD simulation for a significant length of time (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.
-
Save the trajectory data at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Perform binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to estimate the binding affinity.[16]
-
Conclusion
In silico modeling provides a powerful and cost-effective approach to investigate the binding of this compound to the ABL kinase domain. The combination of molecular docking and molecular dynamics simulations can elucidate the structural basis of this compound's potency and its effectiveness against resistant mutations. This knowledge is invaluable for the design of more selective and potent inhibitors, ultimately contributing to the development of improved therapies for CML and other ABL-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Molecular docking and pharmacophoric modelling of 1,5-disubstituted tetrazoles as inhibitors of two proteins present in cancer, the ABL and the mutated T315I kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Molecular Modeling of Four New Afatinib Derived Molecules Targeting the Inhibition of the Mutated Form of BCR-ABL T315I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting the Conformational Variability of Abl Tyrosine Kinase using Molecular Dynamics Simulations and Markov State Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular dynamics reveal BCR-ABL1 polymutants as a unique mechanism of resistance to PAN-BCR-ABL1 kinase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. storage.prod.researchhub.com [storage.prod.researchhub.com]
Methodological & Application
Vamotinib In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamotinib (formerly PF-114) is a third-generation, orally active tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein.[1] The product of the Philadelphia chromosome, this constitutively active tyrosine kinase is a key driver in chronic myeloid leukemia (CML).[1][2] this compound was specifically designed to inhibit wild-type BCR-ABL and various mutated forms, including the highly resistant "gatekeeper" T315I mutation, which confers resistance to many first and second-generation TKIs.[3][4] Its high selectivity and efficacy against these targets make it a promising therapeutic agent for resistant CML.[3] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against BCR-ABL kinases.
Signaling Pathway
This compound targets the deregulated tyrosine kinase activity of the BCR-ABL fusion protein. This fusion protein leads to the continuous activation of downstream signaling pathways that control cell proliferation and survival. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the ABL kinase domain and preventing the phosphorylation of its substrates, thereby inhibiting the downstream signaling cascade and inducing apoptosis in cancer cells.[1][5]
Caption: this compound inhibits the BCR-ABL kinase, blocking substrate phosphorylation and downstream signaling.
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against wild-type ABL kinase and a range of clinically relevant mutants. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| ABL | 0.49[5] |
| ABL (T315I) | 0.78[5] |
| ABL (E255K) | 9.5[5] |
| ABL (F317I) | 2.0[5] |
| ABL (G250E) | 7.4[5] |
| ABL (H396P) | 1.0[5] |
| ABL (M351T) | 2.8[5] |
| ABL (Q252H) | 12[5] |
| ABL (Y253F) | 4.1[5] |
Note: Data is compiled from in vitro assays.[5] IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general method for determining the IC50 of this compound against a target kinase, such as BCR-ABL, using a radiometric or luminescence-based assay format.
1. Materials and Reagents
-
Kinase: Recombinant human ABL, ABL (T315I), or other mutant forms.
-
Substrate: A suitable substrate for ABL kinase, such as the synthetic peptide ABLtide (e.g., EAIYAAPFAKKK-NH2).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and create serial dilutions.
-
ATP: [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays.
-
Kinase Reaction Buffer: (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[6]
-
Stop Solution: For radiometric assays, this could be 3% phosphoric acid. For luminescence assays, it could be a solution containing a luciferase enzyme.
-
Detection Reagents: Scintillation cocktail for radiometric assays or a luciferase substrate for luminescence assays.
-
Assay Plates: 96-well or 384-well plates suitable for the chosen detection method.
-
Plate Reader: Scintillation counter or luminometer.
2. Experimental Workflow
Caption: Workflow for the this compound in vitro kinase assay.
3. Detailed Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.
-
Prepare a master mix of the kinase and substrate in the kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically but are often in the low nanomolar and micromolar range, respectively.[7]
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase/substrate master mix to each well (e.g., 10 µL).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the kinase.
-
-
Kinase Reaction:
-
Prepare the ATP solution. For radiometric assays, mix [γ-³²P]ATP with unlabeled ATP to achieve the desired specific activity. For luminescence assays, use only unlabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Start the kinase reaction by adding the ATP solution to each well (e.g., 10 µL).[7]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
For Radiometric Assays:
-
Stop the reaction by adding the stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the filter membrane multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
For Luminescence-Based Assays (e.g., Kinase-Glo®):
-
Add the detection reagent, which stops the kinase reaction and initiates a luciferase reaction that measures the amount of remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This protocol provides a framework for assessing the in vitro inhibitory activity of this compound against BCR-ABL and its mutants. The high potency and selectivity of this compound, particularly against the T315I mutation, underscore its potential as a valuable therapeutic agent in the treatment of resistant CML.[2][3] Adherence to a well-defined and validated kinase assay protocol is crucial for obtaining reproducible and accurate data in drug discovery and development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro kinase assay [protocols.io]
Application Notes and Protocols for Determining Vamotinib Potency Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamotinib (formerly known as PF-114) is a third-generation, orally active tyrosine kinase inhibitor (TKI) that potently and selectively targets the BCR-ABL fusion protein.[1][2][3] The product of the Philadelphia chromosome, the BCR-ABL oncoprotein, possesses constitutively active tyrosine kinase activity, a driving force in chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[3] this compound was specifically designed to overcome resistance to earlier generation TKIs, demonstrating high inhibitory activity against wild-type BCR-ABL and various mutant forms, including the highly resistant T315I "gatekeeper" mutation.[1][4] The primary mechanism of action of this compound is the inhibition of BCR-ABL autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to the induction of apoptosis in malignant cells.[2]
These application notes provide detailed protocols for essential cell-based assays to evaluate the potency of this compound in relevant cancer cell lines. The assays described herein are fundamental for preclinical drug development and mechanistic studies of this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by targeting the constitutively active BCR-ABL tyrosine kinase. In Philadelphia chromosome-positive (Ph+) leukemia cells, the BCR-ABL fusion protein activates several downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Key among these are the JAK/STAT and MAPK/ERK pathways. This compound, by binding to the ATP-binding site of the ABL kinase domain, prevents the autophosphorylation of BCR-ABL. This inhibition blocks the phosphorylation of downstream effector proteins such as CRKL and STAT5, leading to the suppression of pro-proliferative and anti-apoptotic signals.[2]
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound against various ABL kinase mutants and in different Philadelphia chromosome-positive (Ph+) leukemia cell lines.
Table 1: this compound IC50 Values against ABL Kinase Mutants
| Target | IC50 (nM) |
| ABL | 0.49[2] |
| ABL T315I | 0.78[2] |
| ABL E255K | 9.5[2] |
| ABL F317I | 2.0[2] |
| ABL G250E | 7.4[2] |
| ABL H396P | 1.0[2] |
| ABL M351T | 2.8[2] |
| ABL Q252H | 12[2] |
| ABL Y253F | 4.1[2] |
Table 2: this compound IC50 Values in Ph+ Leukemia Cell Lines
| Cell Line | IC50 (nM) | Assay |
| K562 | 1 | MTT Assay[2] |
| KCL-22 | Data suggests inhibition in the nM range[1] | Growth Inhibition |
| SupB15 | Data suggests inhibition in the nM range[1] | Growth Inhibition |
| Tom-1 | Data suggests inhibition in the nM range[1] | Growth Inhibition |
| BV-173 | Data suggests inhibition in the nM range[1] | Growth Inhibition |
Experimental Protocols
The following are detailed protocols for cell-based assays to determine the potency of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Ph+ leukemia cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed K562 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Ph+ leukemia cell line (e.g., Ba/F3-p210)
-
Complete medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed Ba/F3-p210 cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 24 to 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Downstream Signaling
This protocol is for detecting the phosphorylation status of key downstream targets of BCR-ABL, such as Crkl and STAT5, to confirm the inhibitory effect of this compound.
Materials:
-
Ph+ leukemia cell line (e.g., K562)
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Crkl (Tyr207)
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Treat K562 cells with this compound at various concentrations for 2-4 hours.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Crkl at 1:1000, anti-p-STAT5 at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against total Crkl, total STAT5, or a housekeeping protein like β-actin.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for characterizing the potency and mechanism of action of this compound. By employing these standardized protocols, researchers can obtain reliable and reproducible data on the anti-proliferative and pro-apoptotic effects of this compound, as well as its impact on the BCR-ABL signaling pathway. This information is invaluable for the continued development and clinical application of this promising therapeutic agent for Philadelphia chromosome-positive leukemias.
References
Vamotinib Treatment in K562 and Ba/F3 Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamotinib (formerly known as PF-114) is a potent, third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant activity against wild-type and mutated forms of the BCR-ABL fusion protein, a hallmark of Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myeloid Leukemia (CML).[1] Notably, this compound is effective against the T315I "gatekeeper" mutation, which confers resistance to many other TKIs.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the K562 (human CML blast crisis) and Ba/F3 (murine pro-B) cell lines, which are standard models for studying BCR-ABL-driven leukemogenesis.
Data Presentation
This compound Inhibitory Activity (IC50)
This compound exhibits potent inhibitory activity against a range of ABL kinase mutants, making it a promising agent for overcoming TKI resistance.
| Target | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
| Data compiled from MedChemExpress.[2] |
Cellular Activity of this compound
This compound demonstrates potent anti-proliferative and pro-apoptotic effects in Ph+ cell lines.
| Cell Line | Assay | Effect | Concentration Range |
| K562 | Proliferation | Inhibition of cell growth | 0-1000 nM |
| Ba/F3 (BCR-ABL) | Proliferation | Anti-proliferative activity | 0-2000 nM |
| Ba/F3 (BCR-ABL) | Apoptosis | Induction of apoptosis | 0-100 nM |
| Ba/F3 (BCR-ABL-T315I) | Apoptosis | Induction of apoptosis | 0-100 nM |
| Data compiled from MedChemExpress.[2] |
Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of BCR-ABL, which in turn blocks downstream signaling pathways crucial for the survival and proliferation of Ph+ leukemia cells. Key downstream targets include Crkl (v-crk sarcoma virus CT10 oncogene homolog (avian)-like) and STAT5 (Signal Transducer and Activator of Transcription 5), whose phosphorylation is inhibited in a dose-dependent manner upon this compound treatment.[2]
Experimental Protocols
Cell Culture
-
K562 Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ba/F3 Cells (expressing BCR-ABL or mutants): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1 ng/mL of murine IL-3. For Ba/F3 cells transduced with empty vector, IL-3 is required for survival. Ba/F3 cells expressing BCR-ABL become IL-3 independent.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific experimental conditions.
References
Application Notes and Protocols: Western Blot Analysis of p-CrkL Following Vamotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamotinib (formerly PF-114) is a third-generation tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein, including the T315I mutation which confers resistance to many other TKIs.[1][2] The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, leads to the expression of the constitutively active BCR-ABL tyrosine kinase, a hallmark of chronic myeloid leukemia (CML).[1] One of the key downstream substrates and a biomarker of BCR-ABL activity is the Crk-like (CrkL) adapter protein.[3] Upon phosphorylation by BCR-ABL, p-CrkL activates several signaling pathways implicated in cell proliferation and survival.[4] Therefore, monitoring the levels of phosphorylated CrkL (p-CrkL) serves as a reliable pharmacodynamic marker for the efficacy of BCR-ABL inhibitors.[3] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of CrkL in a dose-dependent manner in BCR-ABL positive cell lines.[3][5] This document provides a detailed protocol for the analysis of p-CrkL levels by Western blot in CML cell lines treated with this compound.
Signaling Pathway and Mechanism of Action
The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, leading to the activation of signaling pathways that drive malignant transformation. CrkL is a prominent and direct substrate of BCR-ABL. The phosphorylation of CrkL at tyrosine 207 (Y207) is a critical event that indicates BCR-ABL kinase activity. This compound, as an ATP-competitive inhibitor, binds to the kinase domain of BCR-ABL, preventing the transfer of phosphate to its substrates, including CrkL. This leads to a reduction in p-CrkL levels and subsequent inhibition of downstream pro-survival signaling.
Experimental Data
Dose-Dependent Inhibition of p-CrkL in K562 Cells
The following table summarizes representative quantitative data from a Western blot analysis of p-CrkL levels in the K562 human CML cell line treated with increasing concentrations of this compound for 24 hours. The data is normalized to total CrkL and expressed as a percentage of the untreated control.
| This compound Conc. (nM) | Mean p-CrkL Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 5.0% |
| 1 | 85% | ± 4.2% |
| 5 | 55% | ± 3.5% |
| 10 | 25% | ± 2.1% |
| 50 | 5% | ± 1.2% |
| 100 | <1% | ± 0.5% |
Time-Course of p-CrkL Inhibition
This table presents a representative time-course analysis of p-CrkL levels in K562 cells treated with 50 nM this compound.
| Treatment Time (hours) | Mean p-CrkL Level (% of Control) | Standard Deviation |
| 0 | 100% | ± 5.0% |
| 2 | 60% | ± 4.8% |
| 6 | 20% | ± 2.5% |
| 12 | 8% | ± 1.5% |
| 24 | 5% | ± 1.1% |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations.
-
Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL. The following day, treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time points.
Western Blot Protocol for p-CrkL Analysis
1. Cell Lysis:
-
After treatment, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Denature the samples by heating at 95°C for 5 minutes.
4. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-CrkL (Y207) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total CrkL or a housekeeping protein like β-actin.
-
Calculate the ratio of p-CrkL to total CrkL for each sample.
Materials and Reagents
| Reagent | Suggested Supplier |
| This compound (PF-114) | MedChemExpress, Selleckchem |
| K562 cell line | ATCC |
| RPMI-1640 Medium, FBS, Penicillin-Streptomycin | Gibco |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific |
| Protease and Phosphatase Inhibitor Cocktails | Roche, Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Laemmli Sample Buffer | Bio-Rad |
| Precast Polyacrylamide Gels | Bio-Rad |
| PVDF Membranes | Millipore |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich |
| Primary Antibody: Rabbit anti-p-CrkL (Tyr207) | Cell Signaling Technology |
| Primary Antibody: Rabbit anti-CrkL | Cell Signaling Technology |
| HRP-conjugated anti-rabbit IgG Secondary Antibody | Cell Signaling Technology |
| ECL Western Blotting Substrate | Thermo Fisher Scientific |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-CrkL signal | Inactive BCR-ABL in cells | Ensure K562 cells are healthy and actively dividing. |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Phosphatase activity during lysis | Always use fresh phosphatase inhibitors in the lysis buffer. Keep samples on ice. | |
| Ineffective primary antibody | Use a recommended and validated antibody for p-CrkL. | |
| High background | Insufficient blocking | Increase blocking time or BSA concentration. Ensure thorough washing steps. |
| Non-specific antibody binding | Titrate the primary and secondary antibody concentrations. | |
| Contaminated buffers | Use fresh, filtered buffers. | |
| Inconsistent results | Uneven protein loading | Carefully perform protein quantification and load equal amounts. |
| Variable treatment effects | Ensure consistent cell density and treatment conditions. | |
| Inconsistent transfer | Optimize transfer conditions (time, voltage). |
References
- 1. researchgate.net [researchgate.net]
- 2. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] PF-114, a Novel Inhibitor of Bcr-Abl Chimeric Tyrosine Kinase, Attenuates Intracellular CrkL Phosphorylation and Kills Chronic Myeloid Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 4. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Vamotinib Dose-Response in Chronic Myeloid Leukemia (CML) Patient Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamotinib (formerly PF-114) is a third-generation tyrosine kinase inhibitor (TKI) demonstrating potent activity against the BCR-ABL1 kinase, including the gatekeeper T315I mutation that confers resistance to many other TKIs.[1][2][3] These application notes provide a summary of the available dose-response data for this compound in both preclinical models and clinical studies involving Chronic Myeloid Leukemia (CML) patient samples. Detailed protocols for key assays to evaluate the efficacy of this compound in primary CML patient samples are also presented to facilitate further research and drug development efforts.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives leukemogenesis. While TKIs have revolutionized the treatment of CML, resistance, often due to mutations in the ABL1 kinase domain such as the T315I mutation, remains a significant clinical challenge.[3] this compound is a potent, ATP-competitive oral TKI designed to be active against wild-type and mutated BCR-ABL1 isoforms, including T315I.[2]
Data Presentation
Preclinical Dose-Response Data: Kinase Inhibition
This compound has been shown to be a potent inhibitor of wild-type ABL kinase and various clinically relevant mutants. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
Data sourced from MedChemExpress.[4]
Clinical Dose-Response Data: Phase 1 Study in CML Patients
A Phase 1 clinical trial (NCT02885766) evaluated the safety and efficacy of this compound in CML patients who had failed prior TKI therapy or harbored the T315I mutation.[1][2] Patients received continuous daily doses ranging from 50 to 750 mg.[1][5] The Maximum Tolerated Dose (MTD) was determined to be 600 mg/day, with skin toxicity being the dose-limiting toxicity.[1][2] The recommended dose for further Phase 3 studies was established at 300 mg/day.[1][2]
The following table summarizes the clinical responses observed at different dose levels in the Phase 1 trial.
| Response Type | Number of Evaluable Patients | Number of Responding Patients | Percentage of Responding Patients (%) |
| Complete Hematologic Response (CHR) | 30 | 14 | 46.7% |
| Major Cytogenetic Response (MCyR) | 44 | 14 | 31.8% |
| Complete Cytogenetic Response (CCyR) | 50 | 10 | 20.0% |
| Major Molecular Response (MMR) | 51 | 7 | 13.7% |
Data compiled from a Phase 1 study of this compound in CML.[1][2]
Experimental Protocols
Isolation of Mononuclear Cells from CML Patient Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), which include leukemic cells, from whole blood using density gradient centrifugation.
Materials:
-
Whole blood from CML patients collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
Procedure:
-
Dilute the whole blood sample 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the layer of mononuclear cells at the interface.
-
Collect the mononuclear cell layer (the "buffy coat") and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Isolated CML patient mononuclear cells
-
This compound stock solution (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the isolated mononuclear cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of RPMI-1640 with 10% FBS.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-CrkL
This protocol is for assessing the inhibition of BCR-ABL1 kinase activity by measuring the phosphorylation of its downstream substrate, CrkL.
Materials:
-
Isolated CML patient mononuclear cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL (pY207) and anti-CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat isolated CML patient cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells with lysis buffer and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-CrkL antibody to assess total CrkL levels as a loading control.
Visualizations
Caption: this compound inhibits the BCR-ABL1 kinase, blocking downstream signaling pathways.
Caption: Workflow for assessing this compound's effect on primary CML patient cells.
References
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Vamotinib Synergistic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamotinib (PF-114) is a third-generation tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein, including the gatekeeper T315I mutation, a common cause of resistance in Philadelphia chromosome-positive (Ph+) leukemias.[1][2][3] Despite its efficacy, acquired resistance remains a significant clinical challenge, often necessitating combination therapies.[1][4] This document provides a detailed protocol for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify novel gene targets that, when knocked out, exhibit synthetic lethality with this compound. Identifying such synergistic interactions can reveal underlying resistance mechanisms and provide a rational basis for developing effective combination therapies to improve treatment outcomes and overcome drug resistance.[5][6][7]
Introduction
The BCR-ABL fusion gene drives the pathogenesis of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[8] this compound is an ATP-competitive oral TKI designed to inhibit wild-type and mutated BCR-ABL isoforms.[1][9] It effectively inhibits the autophosphorylation of BCR-ABL and induces apoptosis in Ph+ leukemia cells.[2] However, as with other targeted therapies, resistance can emerge through various mechanisms, including the activation of alternative survival pathways.[4][8]
CRISPR-Cas9 screening has emerged as a powerful, unbiased tool for functional genomics, enabling the systematic interrogation of thousands of genes to identify their roles in drug sensitivity and resistance.[10] By creating a population of cells with single-gene knockouts and treating them with a sub-lethal concentration of this compound, it is possible to identify genes whose loss sensitizes cells to the drug. These "hits" represent high-confidence candidates for synergistic therapeutic targets. This protocol outlines a pooled CRISPR-Cas9 screening workflow, from cell line preparation to data analysis and hit validation, designed to uncover these critical genetic interactions.
This compound Target Profile
This compound is a potent inhibitor of the ABL kinase family, including various clinically relevant mutant forms that confer resistance to earlier-generation TKIs.
| Target Kinase | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (H396P) | 1.0 |
| ABL (F317I) | 2.0 |
| ABL (M351T) | 2.8 |
| ABL (Y253F) | 4.1 |
| ABL (G250E) | 7.4 |
| ABL (E255K) | 9.5 |
| ABL (Q252H) | 12 |
| Table 1: In vitro inhibitory concentrations (IC50) of this compound against a panel of ABL kinase variants. Data sourced from MedChemExpress.[2] |
Signaling Pathway and Drug Mechanism
The BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, driving downstream signaling pathways like STAT5 and CrkL, which promote cell proliferation and inhibit apoptosis.[2][8] this compound inhibits this activity by blocking ATP binding, thereby preventing autophosphorylation and the activation of these oncogenic pathways.
Caption: this compound inhibits BCR-ABL kinase activity.
Experimental Workflow
The overall strategy involves transducing a Cas9-expressing cell line with a pooled sgRNA library, applying drug selection, and identifying depleted sgRNAs via next-generation sequencing (NGS).
Caption: Overview of the CRISPR-Cas9 synthetic lethality screen workflow.
Protocols
Protocol 1: Cell Line Preparation and this compound Dose-Response
-
Cell Line Selection: Use a relevant human CML cell line, such as K562 (BCR-ABL positive). Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Cas9 Expression: Transduce the K562 cells with a lentivirus expressing S. pyogenes Cas9 and a selection marker (e.g., Blasticidin). Select for a stable, high-expressing Cas9 polyclonal population over 7-10 days. Validate Cas9 activity using a GFP-knockout functional assay.
-
This compound Dose-Response: a. Seed 5,000-10,000 K562-Cas9 cells per well in a 96-well plate. b. Add this compound in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM), including a DMSO-only control. c. Incubate for 72 hours. d. Measure cell viability using a reagent like CellTiter-Glo®. e. Plot the dose-response curve and calculate the IC20 (the concentration that inhibits growth by 20%). This sub-lethal concentration will be used for the screen to minimize general toxicity while maximizing the window to detect synergistic effects.
Protocol 2: Lentiviral sgRNA Library Production
-
Library Selection: Use a validated genome-wide or druggable-genome sgRNA library (e.g., GeCKO v2, Brunello).[11]
-
Transfection: Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 2000.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentration: Pool the supernatant, filter through a 0.45 µm filter, and concentrate the virus using ultracentrifugation or a precipitation-based solution. Resuspend the viral pellet in PBS or culture medium.
Protocol 3: CRISPR-Cas9 Screen
-
Cell Transduction: a. Plate a sufficient number of K562-Cas9 cells to maintain a library coverage of at least 500 cells per sgRNA. For a library with 90,000 sgRNAs, this would be 4.5 x 10^7 cells. b. Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.2-0.3. This ensures that most cells receive only one sgRNA, which is critical for linking phenotype to genotype.
-
Antibiotic Selection: After 48 hours, apply the appropriate antibiotic selection (e.g., Puromycin) to eliminate non-transduced cells.
-
Initial Population (T0): Once selection is complete (typically 2-4 days), harvest a representative sample of the cell population (at >500x coverage). This will serve as the T0 reference time point.
-
Drug Treatment: a. Split the remaining cell population into two arms: a control arm (treated with DMSO) and a this compound arm (treated with the predetermined IC20 concentration). b. Maintain the cells in culture for 14-21 days, ensuring the cell population is passaged as needed to maintain logarithmic growth and library coverage is never lost (i.e., the number of cells never drops below 500x the number of sgRNAs).
-
Final Population Harvest: At the end of the incubation period, harvest the control and this compound-treated cell populations.
Protocol 4: Genomic DNA Extraction and NGS Library Preparation
-
gDNA Extraction: Extract high-quality genomic DNA (gDNA) from the T0, control, and this compound-treated cell pellets using a gDNA extraction kit suitable for large cell numbers.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR uses primers flanking the sgRNA cassette. The second PCR adds Illumina adapters and barcodes for multiplexed sequencing.
-
Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq), aiming for a read depth of at least 200-500 reads per sgRNA in the T0 sample.
Data Analysis and Hit Identification
The goal of the analysis is to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.
Caption: Bioinformatic pipeline for CRISPR screen data analysis.
-
Read Counting: Process raw sequencing data to generate a table of read counts for each sgRNA in each sample.
-
Analysis with MAGeCK: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.[12]
-
MAGeCK compares the sgRNA abundance in the this compound-treated sample to the control sample.
-
It calculates a log-fold change (LFC) for each sgRNA and uses a Robust Rank Aggregation (RRA) algorithm to determine significance at the gene level.
-
-
Hit Identification: Genes with a significant negative enrichment (e.g., False Discovery Rate < 0.1) are considered potential synergistic targets. These are genes whose knockout leads to a loss of cell fitness specifically in the presence of this compound.
Hypothetical Data Output
| Gene Symbol | Rank | Log2 Fold Change | p-value | FDR |
| GENE_X | 1 | -2.85 | 1.2e-7 | 0.0001 |
| GENE_Y | 2 | -2.51 | 8.5e-7 | 0.0003 |
| BCL2L1 | 3 | -2.33 | 2.1e-6 | 0.0005 |
| MCL1 | 4 | -2.29 | 3.0e-6 | 0.0006 |
| ... | ... | ... | ... | ... |
| GENE_Z | 18,000 | 0.05 | 0.85 | 0.92 |
| Table 2: Example of a ranked gene list from a MAGeCK analysis. Genes with significant negative LFC and low FDR are prioritized as hits. Note: BCL2L1 and MCL1 have been identified as a synergistic pair in K562 cells in other contexts.[5][13] |
Protocol 5: Hit Validation
It is critical to validate the top hits from the primary screen to rule out off-target effects.
-
Individual Gene Knockout: Design 2-3 new sgRNAs targeting each high-priority candidate gene. Transduce K562-Cas9 cells with these individual sgRNAs.
-
Competitive Growth Assays: Mix the knockout cells with non-transduced (or control sgRNA-transduced) cells that express a different fluorescent marker (e.g., GFP-positive knockout vs. mCherry-positive control).
-
Drug Treatment: Treat the mixed population with this compound (IC20) or DMSO.
-
Flow Cytometry: Monitor the ratio of knockout to control cells over time using flow cytometry. A significant decrease in the proportion of knockout cells in the this compound-treated condition compared to the DMSO control validates the synergistic interaction.
-
Cell Viability Assays: Perform standard cell viability assays (as in Protocol 1) on the validated individual knockout cell lines to quantify the degree of sensitization to this compound.
Conclusion
This CRISPR-Cas9 screening platform provides a robust and unbiased method for identifying genes that are synthetically lethal with this compound. The validated hits from this screen can illuminate novel biological pathways involved in this compound resistance and serve as promising targets for combination therapies.[5][14] Such strategies are essential for enhancing the therapeutic efficacy of TKIs, preventing or delaying the onset of resistance, and ultimately improving outcomes for patients with Ph+ leukemias.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer [elifesciences.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Murine Models in Vamotinib In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamotinib (formerly PF-114) is a third-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myeloid Leukemia (CML).[1][2][3][4] A key advantage of this compound is its potent activity against both wild-type BCR-ABL and clinically relevant mutants, including the highly resistant T315I "gatekeeper" mutation, which confers resistance to many first and second-generation TKIs.[1][5] Preclinical studies in murine models have been instrumental in establishing the in vivo efficacy and safety profile of this compound, demonstrating its potential as a valuable therapeutic agent for resistant Ph+ leukemias.[1]
These application notes provide detailed protocols for establishing and utilizing murine models to evaluate the in vivo efficacy of this compound, drawing from established methodologies in the field.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that targets the kinase domain of the BCR-ABL protein.[4] By binding to the ATP-binding pocket, this compound inhibits the autophosphorylation of BCR-ABL, a critical step for its constitutive kinase activity.[5] This blockade of autophosphorylation prevents the downstream activation of multiple signaling pathways essential for the proliferation and survival of leukemic cells. Key downstream effectors that are inhibited include CrkL, STAT5, ERK1/2, and Akt. The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in BCR-ABL positive cells.[6]
In Vivo Efficacy Data Summary
Preclinical studies in various murine models have demonstrated the significant anti-tumor activity of this compound. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound in a K562 Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |
| BALB/c Nude Mice | K562 (Human CML) | This compound (25 mg/kg) | Daily oral gavage for 14 days | 100% reduction in mean tumor volume | [6] |
| BALB/c Nude Mice | K562 (Human CML) | This compound (40 mg/kg) | Daily oral gavage for 14 days | 100% reduction in mean tumor volume | [6] |
Table 2: Efficacy of this compound in a CML-like Murine Model
| Animal Model | Disease Induction | Treatment | Dosing Schedule | Key Findings | Reference |
| Not Specified | BCR-ABL and BCR-ABL-T315I driven | This compound (50 mg/kg) | Daily oral gavage for 20 days | Significantly prolonged median survival | [6] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for this compound Efficacy Testing
This protocol describes the establishment of a subcutaneous xenograft model using the K562 human CML cell line to assess the anti-tumor efficacy of this compound.
Materials:
-
K562 human chronic myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Female athymic BALB/c nude mice (6-8 weeks old)
-
This compound
-
Vehicle for this compound formulation (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 K562 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[7]
-
-
Randomization and Treatment:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 2.5 mg/mL and 4 mg/mL for 25 mg/kg and 40 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 14 consecutive days).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Protocol 2: Retroviral Transduction-Based Murine Model of CML
This protocol outlines the generation of a CML-like disease in mice through the retroviral transduction of hematopoietic stem cells with BCR-ABL, which can be adapted for testing this compound's efficacy on survival.
Materials:
-
Donor C57BL/6 mice (6-8 weeks old)
-
Recipient C57BL/6 mice (6-8 weeks old)
-
5-Fluorouracil (5-FU)
-
Recombinant murine cytokines (SCF, IL-3, IL-6)
-
Retroviral vector encoding BCR-ABL (e.g., MSCV-BCR-ABL-IRES-GFP)
-
Retrovirus-producing cell line
-
Cell culture medium for hematopoietic cells
-
Irradiation source (e.g., X-ray or gamma-ray)
Procedure:
-
Preparation of Donor Mice and Bone Marrow Harvest:
-
Treat donor mice with a single intraperitoneal injection of 5-FU (150 mg/kg) five days prior to bone marrow harvest to enrich for hematopoietic stem and progenitor cells.
-
Euthanize the donor mice and harvest bone marrow from the femurs and tibias under sterile conditions.
-
-
Cytokine Pre-stimulation:
-
Culture the harvested bone marrow cells for 24-48 hours in a medium supplemented with murine SCF (e.g., 100 ng/mL), IL-3 (e.g., 6 ng/mL), and IL-6 (e.g., 10 ng/mL).
-
-
Retroviral Transduction:
-
Transduce the pre-stimulated bone marrow cells with high-titer retrovirus supernatant containing the BCR-ABL vector. This can be done by co-culturing the bone marrow cells with the retrovirus-producing cell line or by spinoculation.
-
-
Preparation of Recipient Mice:
-
Lethally irradiate the recipient mice with a total dose of 9 Gy (split into two doses of 4.5 Gy, 3 hours apart) to ablate their hematopoietic system.
-
-
Bone Marrow Transplantation:
-
Wash the transduced bone marrow cells and resuspend them in sterile PBS.
-
Inject a defined number of cells (e.g., 5 x 10^5 to 1 x 10^6 cells) into the lateral tail vein of the irradiated recipient mice.
-
-
Disease Monitoring and this compound Treatment:
-
Monitor the mice for signs of leukemia development, such as weight loss, ruffled fur, and splenomegaly.
-
Peripheral blood can be analyzed by flow cytometry for the presence of GFP-positive leukemic cells (if using a GFP-containing vector).
-
Once the disease is established, initiate treatment with this compound or vehicle control via oral gavage.
-
-
Efficacy Assessment:
-
Monitor the survival of the mice in each treatment group.
-
At the time of euthanasia, collect tissues such as spleen, liver, and bone marrow for histological and molecular analysis to assess the leukemic burden.
-
Protocol 3: Pharmacodynamic Analysis of this compound Activity
This protocol describes the assessment of this compound's in vivo target engagement by measuring the phosphorylation of CrkL (p-CrkL), a direct substrate of BCR-ABL.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from treated and control mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Procedure:
-
Sample Collection and Lysate Preparation:
-
At specified time points after this compound administration, collect spleens or peripheral blood from the mice.
-
Isolate splenocytes or PBMCs.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-CrkL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total CrkL antibody to ensure equal protein loading.
-
Quantify the band intensities for p-CrkL and total CrkL.
-
Normalize the p-CrkL signal to the total CrkL signal to determine the extent of target inhibition in the this compound-treated samples compared to the vehicle-treated controls.
-
Conclusion
The murine models and associated protocols described in these application notes provide a robust framework for the in vivo evaluation of this compound's efficacy. The xenograft model offers a direct measure of anti-tumor activity, while the retroviral transduction model allows for the assessment of survival benefits in a more systemic disease context. Pharmacodynamic analyses, such as the measurement of p-CrkL, are crucial for confirming target engagement and understanding the molecular mechanisms of this compound's action in vivo. These preclinical studies are essential for the continued development and clinical application of this compound in the treatment of Ph+ leukemias.
References
- 1. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nude Mouse Xenograft Model [bio-protocol.org]
- 4. Mutation Specific Control of BCR-ABL T315I Positive Leukemia with a Recombinant Yeast-Based Therapeutic Vaccine in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for isolation and analysis of the leukemia stem cells in BCR-ABL-driven chronic myelogenous leukemia mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: Immunohistochemistry for Vamotinib Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamotinib (PF-114) is a third-generation tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein, including the gatekeeper T315I mutation that confers resistance to many other TKIs.[1][2] These application notes provide a framework for utilizing immunohistochemistry (IHC) as a critical tool in the preclinical and clinical development of this compound. IHC allows for the visualization of target engagement and downstream signaling modulation within the tumor microenvironment, offering valuable insights into drug efficacy and mechanism of action.[3]
This document outlines protocols for the detection of total BCR-ABL and its phosphorylated, active form (p-BCR-ABL), as well as key downstream signaling molecules. The provided methodologies are intended to serve as a guide and may require optimization for specific tissues and experimental conditions.
Target and Downstream Signaling Overview
This compound is an ATP-competitive inhibitor that targets the kinase activity of the BCR-ABL fusion protein.[1][2] The constitutive activation of BCR-ABL kinase drives the pathogenesis of Chronic Myeloid Leukemia (CML) by activating a network of downstream signaling pathways that promote cell proliferation and survival.[1][2][4] Key among these are the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways.[1][2][4]
IHC can be employed to assess the in-situ expression and phosphorylation status of BCR-ABL and its downstream effectors, thereby providing a semi-quantitative measure of this compound's inhibitory activity in tissue samples.
Data Presentation
The following tables summarize hypothetical quantitative data from IHC analysis of patient-derived xenograft (PDX) models or clinical biopsy samples treated with this compound. The H-score is a semi-quantitative scoring system that takes into account both the intensity of staining and the percentage of positive cells (H-score = Σ(intensity × % positive cells)).
Table 1: IHC H-Score Analysis of BCR-ABL and p-BCR-ABL (Tyr177) Expression
| Treatment Group | N | BCR-ABL H-Score (Mean ± SD) | p-BCR-ABL (Tyr177) H-Score (Mean ± SD) | % Change in p-BCR-ABL from Vehicle |
| Vehicle Control | 10 | 250 ± 30 | 220 ± 25 | 0% |
| This compound (10 mg/kg) | 10 | 245 ± 35 | 110 ± 20 | -50% |
| This compound (30 mg/kg) | 10 | 255 ± 28 | 45 ± 15 | -79.5% |
Table 2: IHC H-Score Analysis of Downstream Signaling Markers
| Treatment Group | p-STAT5 (Tyr694) H-Score (Mean ± SD) | p-CrkL (Tyr207) H-Score (Mean ± SD) | p-AKT (Ser473) H-Score (Mean ± SD) |
| Vehicle Control | 210 ± 22 | 190 ± 30 | 180 ± 25 |
| This compound (10 mg/kg) | 95 ± 18 | 85 ± 20 | 90 ± 15 |
| This compound (30 mg/kg) | 30 ± 10 | 25 ± 12 | 35 ± 10 |
Experimental Protocols
Protocol 1: IHC Staining for BCR-ABL and Phospho-BCR-ABL (p-BCR-ABL Tyr177) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the immunohistochemical detection of total BCR-ABL and its active, phosphorylated form.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibodies:
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes), 50% (1 x 3 minutes).
-
Rinse in deionized water (2 x 5 minutes).
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse in TBST (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse in TBST (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in Blocking Buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in TBST (3 x 5 minutes).
-
Incubate slides with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides in TBST (3 x 5 minutes).
-
Prepare and apply DAB substrate according to the manufacturer's instructions. Incubate for 5-10 minutes, or until desired stain intensity is reached.
-
Rinse slides with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount coverslip with permanent mounting medium.
-
Protocol 2: IHC Staining for Downstream Signaling Molecules (p-STAT5, p-CrkL, p-AKT)
This protocol is similar to Protocol 1, with the primary antibodies being the main variable.
Materials:
-
Same as Protocol 1, with the following primary antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694) monoclonal antibody
-
Rabbit anti-phospho-CrkL (Tyr207) monoclonal antibody
-
Rabbit anti-phospho-AKT (Ser473) monoclonal antibody
-
Procedure:
Follow the same procedure as outlined in Protocol 1, substituting the appropriate primary antibody in step 5. Optimization of antibody dilution and incubation times may be necessary for each specific target.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action and its validation by IHC.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Vamotinib Metabolites in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vamotinib (also known as PF-114) is a potent, third-generation, orally active tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, including the challenging T315I mutation, which confers resistance to many other TKIs.[1][2][3][4] As with any drug candidate, understanding its metabolic fate is a critical component of preclinical development. The biotransformation of drugs can significantly impact their efficacy, pharmacokinetic profile, and potential for toxicity.[5][6] The formation of active or reactive metabolites is a key consideration in safety assessment.[5][6]
This application note provides a detailed protocol for the in vitro identification of this compound metabolites using human liver microsomes (HLMs) coupled with high-resolution liquid chromatography-mass spectrometry (LC-MS). This approach allows for the sensitive detection and confident structural elucidation of metabolites formed through various enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8]
Experimental Protocols
Protocol 1: In Vitro Incubation with Human Liver Microsomes
This protocol describes the incubation of this compound with HLMs to generate metabolites.
Materials:
-
This compound (Stock solution: 10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid and an internal standard (e.g., 100 ng/mL Tolbutamide)
-
Incubator/Water Bath (37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare a master mix by combining the phosphate buffer, HLM, and this compound in a microcentrifuge tube. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system. The final concentrations in the incubation mixture should be:
-
This compound: 1 µM
-
HLM: 1 mg/mL
-
Potassium Phosphate Buffer: 100 mM
-
-
Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.
-
Prepare a negative control sample by replacing the NADPH regeneration system with an equal volume of buffer.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile (containing the internal standard).
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS analysis.
Protocol 2: High-Resolution LC-MS/MS Analysis
This protocol details the instrumental analysis for separating and identifying the metabolites.
Instrumentation:
-
UHPLC System (e.g., Waters ACQUITY UPLC)
-
High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap or Sciex ZenoTOF)[9]
-
C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
LC Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-12 min: 5-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-5% B
-
14.1-16 min: 5% B
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Data-Dependent Acquisition (DDA)
-
Full Scan (MS1):
-
Resolution: 70,000
-
Scan Range: m/z 150-1000
-
-
dd-MS2 (MS/MS):
-
Resolution: 17,500
-
Collision Energy: Stepped (e.g., 20, 35, 50 eV)
-
TopN: 5 (fragment the 5 most intense ions from the full scan)
-
Isolation Window: 1.5 m/z
-
Data Presentation and Results
The analysis of the incubation samples revealed the presence of the parent this compound drug and several potential metabolites. The high-resolution mass spectrometer provides accurate mass measurements, enabling the determination of elemental compositions and the confident identification of biotransformations.[10]
Table 1: Summary of this compound and its Putative Metabolites Identified in HLM Incubations.
| Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Biotransformation | Mass Error (ppm) | Molecular Formula |
|---|---|---|---|---|---|
| This compound | 8.52 | 533.2271 | Parent Drug | -0.8 | C₂₉H₂₈F₃N₆O⁺ |
| M1 | 7.98 | 549.2220 | Oxidation (+O) | -1.1 | C₂₉H₂₈F₃N₆O₂⁺ |
| M2 | 7.65 | 565.2169 | Di-oxidation (+2O) | -1.3 | C₂₉H₂₈F₃N₆O₃⁺ |
| M3 | 8.21 | 547.2063 | N-demethylation (-CH₂) | -0.9 | C₂₈H₂₆F₃N₆O⁺ |
| M4 | 8.05 | 563.2012 | Oxidation + N-demethylation | -1.2 | C₂₈H₂₆F₃N₆O₂⁺ |
| M5 | 6.43 | 709.2795 | Glucuronidation (+C₆H₈O₆) | -1.5 | C₃₅H₃₆F₃N₆O₇⁺ |
Visualizations
Experimental Workflow
The overall process for identifying this compound metabolites involves several key stages, from the initial in vitro reaction to the final data analysis and structure confirmation.
Caption: Workflow for this compound metabolite identification.
Hypothetical Signaling Pathway Inhibition
This compound is an inhibitor of the BCR-ABL tyrosine kinase. This enzyme is a constitutively active kinase that drives cell proliferation and survival in chronic myeloid leukemia (CML). The diagram below illustrates a simplified representation of this signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the BCR-ABL signaling pathway.
Conclusion
The described LC-MS/MS method is a powerful and efficient tool for the in vitro identification of drug metabolites.[11] Using this protocol, several potential phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites of this compound were successfully detected and characterized in human liver microsome incubations. The high mass accuracy and fragmentation data provided by the high-resolution mass spectrometer are essential for the confident structural elucidation of these biotransformation products. This information is vital for guiding further drug development, understanding potential drug-drug interactions, and assessing the overall safety profile of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in metabolism and toxicity of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolism-related pharmacokinetic drug-drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpras.com [ijpras.com]
- 11. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Live-Cell Imaging of Vamotinib's Effects on Cell Morphology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vamotinib (also known as PF-114) is a third-generation, orally active tyrosine kinase inhibitor (TKI) that potently targets the BCR-ABL fusion protein.[1][2][3] It is effective against wild-type BCR-ABL and various mutated forms, including the highly resistant T315I "gatekeeper" mutation, a common cause of treatment failure in Philadelphia chromosome-positive (Ph+) leukemias like chronic myeloid leukemia (CML).[2][4][5] The primary mechanism of this compound involves inhibiting the autophosphorylation of BCR-ABL, which in turn blocks downstream signaling pathways, leading to anti-proliferative effects and the induction of apoptosis.[1]
Observing changes in cell morphology provides crucial insights into a drug's mechanism of action and its impact on fundamental cellular processes such as proliferation, motility, and apoptosis.[6][7] Live-cell imaging is an indispensable tool for this purpose, enabling the kinetic, real-time monitoring of cellular responses to therapeutic agents without the artifacts associated with cell fixation.[8][9][10] This application note provides a detailed protocol for using automated live-cell imaging to quantitatively analyze the morphological changes induced by this compound in a CML cell line.
This compound's Proposed Signaling Pathway and Effect on Cytoskeleton
The BCR-ABL oncoprotein constitutively activates multiple downstream pathways, including the PI3K/Akt and Ras/MAPK cascades, which are critical for cell survival and proliferation.[11] These pathways also intersect with regulators of the actin cytoskeleton, such as the Rho family of small GTPases (Rac1, RhoA, Cdc42). Deregulation of the cytoskeleton is a known factor in cancer progression and can influence a cell's response to treatment.[12][13] By inhibiting BCR-ABL, this compound is hypothesized to disrupt these signaling networks, leading to cytoskeletal reorganization and subsequent changes in cell morphology, such as cell rounding, shrinkage, and membrane blebbing, which are characteristic features of apoptosis.[14]
Experimental Workflow
The overall workflow involves cell preparation, treatment with this compound, automated image acquisition over time using a live-cell imaging system, and subsequent image analysis to extract quantitative morphological data.[8][15]
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format compatible with automated live-cell imaging platforms (e.g., Incucyte®, Cytation 5).[8]
Materials and Reagents
-
Cell Line: K562 (human CML cell line, BCR-ABL positive).
-
Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (PF-114): Stock solution in DMSO (e.g., 10 mM).
-
Control Vehicle: Sterile DMSO.
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Automated live-cell imaging system with environmental control (37°C, 5% CO₂).
-
Standard cell culture incubator and biosafety cabinet.
-
Cell Seeding
-
Culture K562 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and show >95% viability.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 4-6 hours at 37°C and 5% CO₂ to allow cells to settle.
This compound Preparation and Treatment
-
Prepare a serial dilution of this compound in culture medium from the 10 mM DMSO stock. A suggested final concentration range is 1 nM to 1000 nM.[1]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound dose.
-
Gently add 100 µL of the 2x concentrated drug dilutions or vehicle control to the appropriate wells to achieve a final volume of 200 µL.
-
Include "no-treatment" control wells containing only cells in medium.
Live-Cell Imaging and Data Acquisition
-
Place the 96-well plate into the live-cell imaging system pre-warmed to 37°C with a 5% CO₂ atmosphere.
-
Set up the image acquisition parameters:
-
Imaging Mode: Phase contrast or brightfield to visualize cell morphology without fluorescent labels.
-
Objective: 10x or 20x.
-
Acquisition Schedule: Capture images every 1-2 hours for a total duration of 48-72 hours.
-
Fields per Well: Acquire at least 4-9 non-overlapping images per well to ensure robust data.[16]
-
Image Processing and Quantitative Analysis
-
Utilize the integrated software of the live-cell imaging system or export images for analysis with software like ImageJ/Fiji or CellProfiler.
-
Cell Segmentation: Apply an image analysis workflow to automatically detect and outline individual cells in each image. This creates a "mask" for each cell.[8]
-
Feature Extraction: From the segmented cell masks, calculate various morphological parameters over time.[17][18] Key parameters include:
-
Cell Area (µm²): The total area of the cell.
-
Circularity/Roundness: A measure of how close the cell shape is to a perfect circle (a value of 1.0 is a perfect circle).
-
Aspect Ratio: The ratio of the major to the minor axis of the cell.
-
Perimeter (µm): The length of the cell boundary.
-
Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects of different this compound concentrations over time against the vehicle control.
Quantitative Data Summary
| Time (Hours) | Treatment | Average Cell Area (µm²) (± SD) | Average Circularity (± SD) | Average Aspect Ratio (± SD) |
| 0 | Vehicle Control | 255 (± 30) | 0.85 (± 0.05) | 1.45 (± 0.12) |
| This compound (10 nM) | 253 (± 28) | 0.86 (± 0.04) | 1.44 (± 0.11) | |
| This compound (100 nM) | 256 (± 31) | 0.85 (± 0.05) | 1.46 (± 0.13) | |
| 24 | Vehicle Control | 260 (± 35) | 0.84 (± 0.06) | 1.48 (± 0.15) |
| This compound (10 nM) | 220 (± 25) | 0.90 (± 0.04) | 1.25 (± 0.10) | |
| This compound (100 nM) | 185 (± 22) | 0.94 (± 0.03) | 1.15 (± 0.08) | |
| 48 | Vehicle Control | 265 (± 38) | 0.83 (± 0.07) | 1.50 (± 0.16) |
| This compound (10 nM) | 190 (± 23) | 0.93 (± 0.04) | 1.18 (± 0.09) | |
| This compound (100 nM) | 150 (± 20) | 0.97 (± 0.02) | 1.08 (± 0.05) |
Interpretation of Results
-
Decreased Cell Area: A dose- and time-dependent decrease in the average cell area suggests cellular shrinkage, a hallmark of apoptosis induced by this compound.
-
Increased Circularity & Decreased Aspect Ratio: As cells undergo apoptosis, they often lose their irregular shape, detach from surfaces (if adherent), and become more rounded. An increase in circularity towards 1.0 and a decrease in the aspect ratio are quantitative indicators of this process.[14]
-
Kinetics: The time-lapse data allows for the determination of the onset and rate of these morphological changes, providing valuable kinetic information about the drug's action.[6]
Conclusion
Live-cell imaging provides a powerful, high-throughput method for the quantitative assessment of this compound's effects on cell morphology. This approach offers dynamic, real-time measurements of cellular responses, revealing key mechanistic details such as the induction of apoptosis. The detailed protocol and analysis workflow described herein can be adapted to study other compounds and cell types, making it a valuable tool in drug discovery and fundamental cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elmi2024.org [elmi2024.org]
- 10. Using In Vitro Live-cell Imaging to Explore Chemotherapeutics Delivered by Lipid-based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | How does plasticity of migration help tumor cells to avoid treatment: Cytoskeletal regulators and potential markers [frontiersin.org]
- 14. Quantitative assessment of changes in cellular morphology at photodynamic treatment in vitro by means of digital holographic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Live-cell analysis framework for quantitative phase imaging with slightly off-axis digital holographic microscopy [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioluminescence Imaging of Vamotinib Response in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vamotinib (PF-114) is a potent, third-generation tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein, including the T315I mutation, which confers resistance to many other TKIs.[1][2][3] It is a promising therapeutic agent for Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] Bioluminescence imaging (BLI) is a non-invasive in vivo imaging technique that allows for the longitudinal monitoring of biological processes, such as tumor growth and response to therapy, in living animals.[4] By engineering cancer cells to express a luciferase enzyme, the light emitted upon administration of a substrate can be detected and quantified to provide a sensitive measure of tumor burden.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing bioluminescence imaging to assess the in vivo efficacy of this compound in preclinical mouse models of Ph+ leukemia.
Data Presentation
The following table represents hypothetical quantitative data from a preclinical study evaluating the response of a luciferase-expressing human CML cell line xenograft in mice to this compound treatment, as monitored by bioluminescence imaging.
Table 1: Quantitative Analysis of this compound Response using Bioluminescence Imaging
| Treatment Group | Day 0 (Baseline) | Day 7 | Day 14 | Day 21 |
| Average Bioluminescence (photons/sec/cm²/sr) | Average Bioluminescence (photons/sec/cm²/sr) | Average Bioluminescence (photons/sec/cm²/sr) | Average Bioluminescence (photons/sec/cm²/sr) | |
| Vehicle Control | 1.5 x 10⁶ | 5.8 x 10⁶ | 2.1 x 10⁷ | 8.5 x 10⁷ |
| This compound (25 mg/kg) | 1.6 x 10⁶ | 8.2 x 10⁵ | 3.5 x 10⁵ | 1.2 x 10⁵ |
| This compound (50 mg/kg) | 1.4 x 10⁶ | 4.1 x 10⁵ | 9.8 x 10⁴ | 2.3 x 10⁴ |
Experimental Protocols
Generation of Luciferase-Expressing Ph+ Leukemia Cell Lines
Objective: To generate stable Ph+ leukemia cell lines (e.g., K562, Ba/F3 p210) that constitutively express firefly luciferase for in vivo tracking.
Materials:
-
Ph+ leukemia cell line
-
Lentiviral vector encoding firefly luciferase (e.g., pLenti-luc)
-
Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin or other selection antibiotic
-
D-luciferin
Protocol:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Harvest the virus-containing supernatant and transduce the Ph+ leukemia cells.
-
Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the luciferase-expressing cell line and validate luciferase activity in vitro by adding D-luciferin and measuring luminescence using a plate reader.
In Vivo Xenograft Model and this compound Treatment
Objective: To establish a xenograft mouse model of Ph+ leukemia and to evaluate the anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Luciferase-expressing Ph+ leukemia cells
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Protocol:
-
Inject a defined number of luciferase-expressing Ph+ leukemia cells (e.g., 1 x 10⁶ cells in 100 µL PBS) intravenously or subcutaneously into immunocompromised mice.
-
Allow tumors to establish, monitoring tumor burden weekly by bioluminescence imaging.
-
Once the average bioluminescence signal reaches a predetermined threshold, randomize the mice into treatment and control groups.
-
Administer this compound orally once daily at the desired dose(s) (e.g., 25 mg/kg and 50 mg/kg). Administer the vehicle solution to the control group.
-
Continue treatment for the duration of the study (e.g., 21 days).
Bioluminescence Imaging and Data Analysis
Objective: To non-invasively monitor tumor burden and response to this compound treatment.
Materials:
-
In vivo imaging system (e.g., IVIS Spectrum)
-
D-luciferin potassium salt (15 mg/mL in sterile PBS)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Anesthetize the mice using isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[8]
-
Wait for 10-15 minutes for the substrate to distribute.[7]
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. The exposure time may need to be adjusted based on the signal intensity.
-
Using the analysis software, draw regions of interest (ROIs) around the tumor sites to quantify the bioluminescence signal (average radiance in photons/sec/cm²/sr).
-
Repeat imaging at regular intervals (e.g., weekly) to monitor changes in tumor burden over time.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the constitutively active BCR-ABL kinase.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 5. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative bioluminescence imaging of mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Vamotinib
Welcome to the technical support center for researchers investigating acquired resistance to Vamotinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As this compound is a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), the mechanisms of acquired resistance are anticipated to overlap with those observed for other TKIs, although specific data for this compound is still emerging.
This guide is structured to help you investigate two primary categories of resistance: BCR-ABL dependent mechanisms (e.g., kinase domain mutations) and BCR-ABL independent mechanisms (e.g., activation of bypass signaling pathways).
Frequently Asked Questions (FAQs)
Q1: My this compound-treated CML cells are showing signs of resistance. What are the likely causes?
Acquired resistance to TKIs like this compound in chronic myeloid leukemia (CML) can be broadly categorized into two main types:
-
BCR-ABL1 Dependent Resistance: This is often due to the selection of cancer cells with mutations in the BCR-ABL1 kinase domain that reduce the binding affinity of the drug. While this compound is designed to be effective against the T315I "gatekeeper" mutation, other mutations, including compound mutations (two or more mutations on the same BCR-ABL1 allele), may confer resistance.[1][2]
-
BCR-ABL1 Independent Resistance: In this scenario, cancer cells survive and proliferate despite effective inhibition of BCR-ABL1. This is typically achieved through the activation of alternative "bypass" signaling pathways that promote cell survival and growth.[3][4] Prominent among these is the activation of the JAK/STAT pathway, particularly STAT3.[5][6][7]
Q2: How can I determine if resistance in my cell line is BCR-ABL dependent or independent?
To distinguish between these two mechanisms, you can perform the following key experiments:
-
BCR-ABL1 Kinase Domain Sequencing: Sequence the BCR-ABL1 kinase domain in your resistant cell line to identify any potential mutations that may have emerged during this compound treatment. Compare the sequence to the parental, sensitive cell line.
-
Phospho-BCR-ABL1 Western Blot: Assess the phosphorylation status of BCR-ABL1 and its downstream effector CrkL in the presence of this compound. If BCR-ABL1 remains phosphorylated at inhibitory concentrations of this compound, it suggests a kinase domain mutation. If BCR-ABL1 is dephosphorylated but the cells still proliferate, it points towards a BCR-ABL1 independent mechanism.
Q3: We have identified a potential BCR-ABL1 mutation in our this compound-resistant cells. How can we confirm its role in resistance?
To validate that a specific mutation confers resistance to this compound, you can:
-
Site-Directed Mutagenesis: Introduce the identified mutation into a this compound-sensitive parental cell line (e.g., Ba/F3 expressing BCR-ABL1) using site-directed mutagenesis.
-
Cell Viability Assays: Compare the IC50 value of this compound in the mutated cell line to the parental cell line. A significant increase in the IC50 would confirm the role of the mutation in conferring resistance.
Q4: Our resistant cells do not have any new BCR-ABL1 mutations. Which bypass signaling pathways should we investigate?
Based on studies with other TKIs, the following pathways are strong candidates for mediating BCR-ABL1 independent resistance:
-
JAK/STAT Pathway: The activation of STAT3 is a frequently observed mechanism of TKI resistance.[5][6][7] Assess the phosphorylation of STAT3 (at Tyr705) and JAK2.
-
PI3K/AKT/mTOR Pathway: This is a critical survival pathway in many cancers and its activation can compensate for BCR-ABL1 inhibition.[1][8]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is also known to be involved in TKI resistance.[1][8]
Q5: How can we experimentally verify the activation of a bypass pathway?
The most direct way is to use Western blotting to check for the phosphorylation of key proteins in the suspected pathway (e.g., p-STAT3, p-AKT, p-ERK). Compare the levels of these phosphorylated proteins in your resistant and sensitive cell lines, both in the presence and absence of this compound.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Cell clumping | Ensure single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
| Inconsistent cell seeding density | Use a hemocytometer or automated cell counter for accurate cell counting and seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Drug degradation | Prepare fresh drug dilutions for each experiment from a frozen stock. |
| Contamination | Regularly check for microbial contamination and use sterile techniques. |
Problem: High background or no signal in Western blotting for phospho-proteins.
| Possible Cause | Troubleshooting Step |
| Inefficient protein extraction | Use lysis buffers containing phosphatase and protease inhibitors and keep samples on ice. |
| Low protein concentration | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. |
| Poor antibody quality | Use a validated antibody for the specific phospho-protein and optimize the antibody dilution. |
| Inefficient protein transfer | Check the transfer buffer composition and transfer time. Use Ponceau S staining to visualize transfer efficiency. |
| Suboptimal blocking | Optimize the blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and incubation time. |
Quantitative Data Summary
While specific quantitative data for this compound resistance is not yet widely available, the following table provides a template for how you can structure your own experimental data for clear comparison.
Table 1: Sample Data Structure for this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | BCR-ABL1 Mutation Status | This compound IC50 (nM) | Fold Resistance |
| Parental K562 | Wild-type | e.g., 10 | 1 |
| This compound-Resistant K562 Clone 1 | e.g., Y253H | e.g., 150 | 15 |
| This compound-Resistant K562 Clone 2 | Wild-type | e.g., 80 | 8 |
Detailed Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating TKI-resistant CML cell lines in vitro.
Materials:
-
Parental CML cell line (e.g., K562, Ba/F3-p210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the parental cell line in the presence of a low concentration of this compound (e.g., equivalent to the IC20).
-
Monitor cell viability regularly. Initially, a significant proportion of cells will die.
-
Allow the surviving cells to repopulate the culture.
-
Once the cell population has stabilized and is growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Repeat this process of dose escalation and cell recovery over several months.
-
Once cells are proliferating steadily at a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and confirm their resistance by determining the IC50 of this compound and comparing it to the parental cell line.
BCR-ABL1 Kinase Domain Sequencing
Materials:
-
Resistant and parental CML cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Invitrogen)
-
PCR primers flanking the BCR-ABL1 kinase domain
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Procedure:
-
Extract total RNA from both resistant and parental cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the BCR-ABL1 kinase domain from the cDNA using PCR with high-fidelity polymerase.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing. For detection of low-frequency mutations, consider using NGS.
-
Align the sequencing results from the resistant and parental cell lines to a reference BCR-ABL1 sequence to identify any mutations.
Western Blotting for Phospho-Protein Analysis
Materials:
-
Resistant and parental CML cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total protein and a loading control (e.g., GAPDH) to confirm equal loading and to normalize the phospho-protein signal.
Visualizations
Caption: Simplified BCR-ABL1 signaling pathways leading to cell proliferation and survival.
Caption: this compound action and the two major classes of acquired resistance mechanisms.
Caption: Hypothesized STAT3 bypass signaling pathway in this compound resistance.
References
- 1. Frontiers | Clonal evolution in tyrosine kinase inhibitor-resistance: lessons from in vitro-models [frontiersin.org]
- 2. Selection and characterization of BCR-ABL positive cell lines with differential sensitivity to the tyrosine kinase inhibitor STI571: diverse mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vitro Evolution Reveals a Single Mutation as Sole Source of Src-family Kinase C-helix-out Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia | Semantic Scholar [semanticscholar.org]
- 8. Clonal evolution in tyrosine kinase inhibitor-resistance: lessons from in vitro-models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Vamotinib Resistance in CML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Vamotinib resistance in Chronic Myeloid Leukemia (CML) cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in CML?
This compound (formerly PF-114) is a third-generation ATP-competitive oral tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the potent inhibition of the BCR-ABL1 fusion protein, the hallmark of CML. This compound is effective against wild-type BCR-ABL1 and various mutated isoforms, including the highly resistant T315I "gatekeeper" mutation.
Q2: My CML cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific data on this compound resistance is still emerging, based on resistance patterns observed with other third-generation TKIs like ponatinib, the primary mechanisms can be broadly categorized as BCR-ABL1-dependent and BCR-ABL1-independent.
-
BCR-ABL1-Dependent Resistance:
-
Compound Mutations: This is a major concern for third-generation TKIs. It involves the acquisition of two or more mutations on the same BCR-ABL1 allele. While this compound is effective against single mutations, certain combinations of mutations (often including T315I) may confer resistance.[1][2][3][4][5]
-
BCR-ABL1 Overexpression: Increased production of the BCR-ABL1 oncoprotein can sometimes overcome the inhibitory effects of the TKI.[1][6]
-
-
BCR-ABL1-Independent Resistance:
-
Activation of Alternative Signaling Pathways: CML cells can develop a dependency on other survival pathways to bypass the inhibition of BCR-ABL1. These can include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.[1][6][7]
-
Drug Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][8][9]
-
Q3: How can I experimentally confirm the mechanism of this compound resistance in my CML cell lines?
To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the BCR-ABL1 Kinase Domain: This is the first and most critical step. Sanger sequencing or next-generation sequencing (NGS) can identify point mutations. If two mutations are detected by direct sequencing, cloning and sequencing should be performed to determine if they are compound mutations (on the same allele).[3]
-
Assess BCR-ABL1 Expression and Activity: Use Western blotting to check for overexpression of the BCR-ABL1 protein and its phosphorylated (active) form. A significant increase in total and/or phosphorylated BCR-ABL1 in resistant cells compared to sensitive parental cells, despite this compound treatment, suggests overexpression as a resistance mechanism.
-
Evaluate Drug Efflux Pump Activity: Use flow cytometry-based assays with fluorescent substrates of ABCB1 and ABCG2 (e.g., rhodamine 123 for ABCB1, pheophorbide A for ABCG2) to determine if there is increased efflux activity in the resistant cells. This can be confirmed by co-incubating the cells with known inhibitors of these pumps (e.g., verapamil for ABCB1, Ko143 for ABCG2).[9]
-
Analyze Alternative Signaling Pathways: Perform phosphoproteomic arrays or Western blotting for key phosphorylated proteins in the RAS/MAPK (p-MEK, p-ERK), JAK/STAT (p-JAK2, p-STAT3/5), and PI3K/AKT (p-AKT, p-mTOR) pathways to see if they are hyperactivated in the resistant cells.[7]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term CML cell culture.
| Potential Cause | Troubleshooting Steps |
| Emergence of a resistant clone with a BCR-ABL1 mutation | 1. Perform viability assays (e.g., MTT, CellTiter-Glo) to confirm the shift in IC50. 2. Sequence the BCR-ABL1 kinase domain to check for mutations. 3. If a mutation is found, test the efficacy of other TKIs that may be effective against that specific mutation. |
| Increased expression of drug efflux pumps | 1. Perform a drug efflux assay using flow cytometry. 2. Co-treat cells with this compound and an efflux pump inhibitor (e.g., verapamil, Ko143) to see if sensitivity is restored. 3. Perform qPCR or Western blotting to quantify the expression of ABCB1 and ABCG2. |
| Activation of bypass signaling pathways | 1. Analyze the phosphorylation status of key proteins in alternative signaling pathways (MAPK, STAT, AKT). 2. Test combination therapies of this compound with inhibitors of the identified activated pathway (e.g., a MEK inhibitor if the MAPK pathway is active).[7] |
Issue 2: No response to this compound in a newly acquired CML cell line.
| Potential Cause | Troubleshooting Steps |
| Pre-existing BCR-ABL1 compound mutations | 1. Immediately sequence the BCR-ABL1 kinase domain to identify any mutations. The presence of compound mutations may explain the intrinsic resistance.[1][2][3][4][5] |
| High intrinsic activity of alternative survival pathways | 1. Establish a baseline of signaling activity in the untreated cells for the MAPK, STAT, and AKT pathways. 2. Compare this to this compound-sensitive cell lines to identify any hyperactivated pathways. |
| Cell line misidentification or contamination | 1. Perform short tandem repeat (STR) profiling to authenticate the cell line. 2. Test for mycoplasma contamination, which can affect cellular responses to drugs. |
Quantitative Data Summary
Table 1: IC50 Values of TKIs Against Asciminib-Resistant CML Cell Lines
| Cell Line | Resistance Mechanism | Asciminib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| KCL-22 (Parental) | - | 13 | 0.5 | 20 | 0.4 |
| KCL-22 asciminib-R | Myristoyl-pocket mutation (A337V) & remote mutation (M244V) | >10,000 | 1.5 | 40 | 1 |
Data adapted from studies on asciminib resistance, which provides a model for resistance to allosteric inhibitors and potential cross-sensitivity to ATP-competitive inhibitors.[10][11]
Table 2: Impact of Efflux Pump Overexpression on Asciminib Sensitivity
| Cell Line | Transporter Overexpressed | Asciminib LD50 (nM) | Asciminib LD50 with Inhibitor (nM) |
| K562 (Control) | - | 24 | N/A |
| K562-Dox | ABCB1 | 256 | 13 (with cyclosporine) |
| K562-ABCG2 | ABCG2 | 299 | 15 (with Ko143) |
This table illustrates how overexpression of drug efflux pumps can significantly decrease sensitivity to a TKI, a potential mechanism of resistance to this compound.[9]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant CML Cell Lines
This protocol describes a method for generating TKI-resistant CML cell lines through continuous, dose-escalating exposure to the drug.
Materials:
-
This compound-sensitive CML cell line (e.g., K562, Ba/F3 p210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth (IC50) for the parental cell line.
-
Initial Exposure: Culture the parental cells in a starting concentration of this compound equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor Cell Growth: Monitor the cells for signs of recovery (i.e., return to a normal growth rate). This may take several weeks.
-
Dose Escalation: Once the cells have adapted to the current this compound concentration, double the concentration.
-
Repeat Dose Escalation: Continue this process of monitoring and dose escalation. If the cells do not tolerate a doubling of the concentration, increase it by a smaller increment (e.g., 1.5-fold).
-
Characterize Resistant Population: Periodically, and once a significantly resistant population is established (e.g., tolerating a concentration >10-fold the initial IC50), perform a new dose-response assay to quantify the shift in IC50.
-
Cryopreserve Stocks: At various stages of resistance development, cryopreserve cell stocks for future analysis.
Protocol 2: BCR-ABL1 Kinase Domain Sequencing
This protocol outlines the steps for identifying mutations in the BCR-ABL1 kinase domain.
Materials:
-
Parental and this compound-resistant CML cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript IV First-Strand Synthesis System)
-
PCR primers flanking the BCR-ABL1 kinase domain
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing service or NGS platform
Procedure:
-
RNA Extraction: Extract total RNA from at least 1x10^6 parental and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
PCR Amplification: Amplify the BCR-ABL1 kinase domain from the cDNA using high-fidelity PCR.
-
Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing:
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing. Analyze the resulting chromatograms for heterozygous peaks, which indicate the presence of a mutation.
-
Next-Generation Sequencing (NGS): Prepare the PCR product for NGS according to the platform's protocol. This method is more sensitive for detecting low-frequency mutations.
-
-
Data Analysis: Align the sequences from the resistant cells to a reference BCR-ABL1 sequence to identify any nucleotide changes and the corresponding amino acid substitutions.
Visualizations
Caption: BCR-ABL1 signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of resistance to this compound in CML cells.
Caption: Workflow for investigating the mechanism of this compound resistance.
References
- 1. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 compound mutations in tyrosine kinase inhibitor-resistant CML: frequency and clonal relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The new allosteric inhibitor asciminib is susceptible to resistance mediated by ABCB1 and ABCG2 overexpression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Vamotinib in DMSO: Technical Support and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Vamotinib when prepared in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is critical for ensuring experimental accuracy and the effective application of this compound in research settings.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of this compound in DMSO is 50 mg/mL, which is equivalent to 93.89 mM.[1][2] Achieving this concentration may require sonication to facilitate dissolution.[1][2] It is crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly reduce this compound's solubility.[1]
Q2: My this compound in DMSO solution appears cloudy or has formed a precipitate. What should I do?
A2: Cloudiness or precipitation can occur for several reasons, including the use of DMSO that has absorbed moisture or incomplete dissolution. To resolve this, you can gently heat the solution to 37°C and use an ultrasonic bath to aid dissolution.[1][2] If the issue persists, preparing a fresh solution with a new vial of anhydrous DMSO is recommended.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be stored in airtight containers, protected from moisture and light.[1][2][3] For optimal stability, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: How long can I store the this compound DMSO solution?
A4: The stability of the stock solution is dependent on the storage temperature. The recommended storage periods are:
Q5: Why is using a new, unopened bottle of DMSO important?
A5: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water content can significantly decrease the solubility of hydrophobic compounds like this compound.[1] Using a newly opened bottle of anhydrous DMSO ensures minimal water content, maximizing the chances of achieving complete dissolution at high concentrations.
Data Summary
The following tables provide a clear summary of quantitative data regarding this compound's solubility and stability in DMSO.
Table 1: this compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 50 | 93.89 | Ultrasonic assistance may be required.[1][2] |
Table 2: this compound DMSO Solution Stability and Storage
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | 1 month | Sealed storage, protect from moisture and light.[1][2] |
| -80°C | 6 months | Sealed storage, protect from moisture and light.[1][2] |
Troubleshooting Guide
Encountering issues during experimentation is common. This guide and the accompanying workflow diagram are designed to help you troubleshoot problems related to this compound's solubility and stability.
Problem: this compound powder is not fully dissolving in DMSO.
-
Cause: Insufficient solvent volume, presence of moisture in DMSO, or inadequate agitation.
-
Solution: Ensure you are using the correct volume of fresh, anhydrous DMSO. Gently warm the vial to 37°C and use sonication to facilitate dissolution.[2]
Problem: The prepared stock solution shows precipitation after storage.
-
Cause: The solution may have been stored at an inappropriate temperature, or the concentration exceeds its solubility limit at that temperature. Repeated freeze-thaw cycles can also contribute.
-
Solution: Before use, allow the aliquot to thaw completely at room temperature. If precipitate is visible, warm to 37°C and sonicate briefly. Always use aliquots to avoid freeze-thaw cycles.[2]
Problem: Reduced compound efficacy in cellular assays.
-
Cause: The compound may have degraded due to improper storage (e.g., extended storage at -20°C, exposure to light) or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the stock solution that has been stored correctly at -80°C. If the problem continues, prepare a new stock solution from the solid compound.
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of new, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution briefly.
-
Place the vial in an ultrasonic water bath until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Once dissolved, create single-use aliquots and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution) This protocol yields a 2.5 mg/mL suspended solution suitable for administration.[1]
-
Begin with a prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, combine the following in order:
-
100 µL of the this compound DMSO stock.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline. Mix thoroughly.
-
Protocol 3: Preparation of an In Vivo Formulation (Clear Solution) This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Begin with a prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix until a clear solution is formed.
This compound's Mechanism of Action
This compound is a potent and selective tyrosine kinase inhibitor.[1] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, including the T315I mutant, which is a common cause of resistance to other tyrosine kinase inhibitors.[4][5] By blocking the autophosphorylation of BCR-ABL, this compound disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in Philadelphia chromosome-positive (Ph+) leukemia cells.[1][2]
References
Vamotinib In Vitro Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Vamotinib in in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PF-114) is a third-generation, orally active, and selective tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML).[2][4] Notably, this compound is effective against wild-type BCR-ABL and various mutated forms, including the T315I "gatekeeper" mutation, which confers resistance to many other TKIs.[1][4][5] By inhibiting BCR-ABL, this compound blocks downstream signaling pathways, leading to the induction of apoptosis and suppression of tumor cell proliferation.[1][2]
Q2: What are the key downstream signaling pathways affected by this compound?
This compound's inhibition of BCR-ABL autophosphorylation leads to the reduced phosphorylation of downstream substrates.[1] Key signaling proteins affected include Crkl (an adaptor protein) and STAT5 (Signal Transducer and Activator of Transcription 5).[1] The inhibition of these pathways disrupts the oncogenic signaling cascade responsible for cell growth and survival in Ph+ leukemia cells.
Q3: What are the recommended starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. However, based on published data, the following ranges can be used as a starting point for optimization:
| Assay Type | Cell Line Examples | Recommended Concentration Range | Key Insights |
| Cell Proliferation / Viability Assays | Ba/F3 expressing BCR-ABL, K562, KCL-22, SupB15, Tom-1, BV-173 | 0 - 2000 nM | This compound shows anti-proliferative activity in a dose-dependent manner.[1] |
| Inhibition of Autophosphorylation (Western Blot) | Ba/F3 expressing BCR-ABL or BCR-ABL-T315I | 0 - 1000 nM | Dose-dependent inhibition of BCR-ABL and Crkl phosphorylation is observed.[1][3] |
| Apoptosis Assays | Ba/F3 expressing BCR-ABL or BCR-ABL-T315I | 0 - 100 nM | This compound induces apoptosis in a dose-dependent manner.[1] |
| In Vitro Kinase Assays | ABL, ABL mutants | IC50 values are in the low nanomolar range (see table below). | This compound is a potent inhibitor of ABL kinase and its clinically relevant mutants.[1] |
This compound IC50 Values for ABL Kinases [1]
| Kinase Target | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
Troubleshooting Guides
Cell Viability Assay Optimization
Problem: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the plate, or contamination.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently between plating.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
-
Regularly check cell cultures for any signs of contamination.
-
Problem: IC50 value is significantly different from published data.
-
Possible Cause: Incorrect this compound concentration, differences in cell line passage number or health, or inappropriate assay incubation time.
-
Solution:
-
Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Use cells with a low passage number and ensure they are in the logarithmic growth phase.[6]
-
Optimize the incubation time with this compound. A time-course experiment can help determine the optimal endpoint.
-
Western Blot Troubleshooting for Phospho-Protein Detection
Problem: No or weak signal for phosphorylated BCR-ABL or Crkl.
-
Possible Cause: Insufficient this compound treatment to see an effect, low protein concentration, or issues with antibody incubation.
-
Solution:
-
Ensure you have a positive control (untreated cells) and a negative control (cells treated with a high concentration of this compound).
-
Increase the amount of protein loaded onto the gel.[7]
-
Optimize the primary antibody concentration and consider incubating overnight at 4°C to enhance the signal.[7]
-
Problem: High background on the western blot membrane.
-
Possible Cause: Insufficient blocking, primary or secondary antibody concentration is too high, or excessive washing.
-
Solution:
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding:
-
Culture cells to ~80% confluency and ensure they are in the logarithmic growth phase.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM).
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol: Western Blotting for Phospho-BCR-ABL Inhibition
-
Cell Lysis:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BCR-ABL or phospho-Crkl overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalize the phospho-protein signal to a loading control (e.g., GAPDH or β-actin) or the total protein level.
-
Visualizations
Caption: this compound inhibits the BCR-ABL kinase, blocking downstream signaling.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for Western blot signal issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. This compound | Apoptosis | Tyrosine Kinases | Bcr-Abl | TargetMol [targetmol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. biocompare.com [biocompare.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. assaygenie.com [assaygenie.com]
Vamotinib & p-BCR-ABL Western Blot Technical Support Center
Welcome to the technical support center for troubleshooting your Vamotinib Western blot for phosphorylated BCR-ABL (p-BCR-ABL). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of p-BCR-ABL by Western blot following this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| Weak or No p-BCR-ABL Signal | Suboptimal this compound concentration or incubation time: The concentration of this compound may be too high, leading to complete inhibition, or the incubation time may be too long. | Titrate this compound concentration and optimize incubation time. Start with a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| Ineffective this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment. | |
| Low protein loading: Insufficient total protein loaded onto the gel will result in a weak signal. | Ensure accurate protein quantification and load a sufficient amount of lysate (typically 20-40 µg) per lane. | |
| Inefficient protein transfer: Poor transfer of proteins from the gel to the membrane will lead to a weak signal. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage based on the protein size (p210 BCR-ABL is a large protein). | |
| Suboptimal antibody concentration: The primary or secondary antibody concentration may be too low. | Titrate both primary and secondary antibody concentrations to find the optimal dilution for your experimental conditions. | |
| High Background | Inadequate blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking agent like 5% BSA in TBST. Avoid using milk for blocking when detecting phosphorylated proteins as it contains casein, a phosphoprotein.[1] |
| Antibody concentration too high: Excess primary or secondary antibody can increase background noise. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing: Inadequate washing steps can leave behind unbound antibodies. | Increase the number and duration of wash steps with TBST. | |
| Non-Specific Bands | Antibody cross-reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. | Use a highly specific monoclonal antibody for p-BCR-ABL. Run a secondary antibody-only control to check for non-specific binding of the secondary antibody. |
| Protein degradation: Degradation of the target protein can result in smaller, non-specific bands. | Use fresh cell lysates and always add protease and phosphatase inhibitor cocktails to the lysis buffer.[1] | |
| This compound off-target effects: this compound may inhibit other kinases, leading to changes in the phosphorylation status of other proteins. | Consult the known off-target profile of this compound. If unexpected bands appear at a size different from p-BCR-ABL, consider the possibility of off-target effects. | |
| Incomplete Inhibition of p-BCR-ABL | This compound concentration too low: The concentration of this compound may not be sufficient to fully inhibit BCR-ABL kinase activity. | Increase the concentration of this compound. Refer to IC50 values for your specific BCR-ABL mutant. |
| Short incubation time: The incubation time with this compound may not be long enough for the inhibitor to exert its full effect. | Increase the incubation time with this compound. | |
| Cell line resistance: The cell line used may have intrinsic or acquired resistance mechanisms to this compound. | Consider potential resistance mechanisms such as drug efflux pumps or mutations in the BCR-ABL kinase domain that are not targeted by this compound. | |
| High cell density: High cell density at the time of treatment can reduce the effective concentration of the inhibitor per cell. | Plate cells at a consistent and optimal density for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor (TKI) that targets the ATP-binding site of the ABL kinase domain of the BCR-ABL fusion protein.[2][3] This inhibition prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates, thereby blocking the signaling pathways that drive the proliferation of Philadelphia chromosome-positive (Ph+) leukemia cells.[2] this compound is effective against wild-type BCR-ABL and various mutated forms, including the gatekeeper T315I mutation, which confers resistance to many other TKIs.[2]
Q2: What concentration of this compound should I use in my experiment?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific BCR-ABL mutation being studied. It is recommended to perform a dose-response experiment to determine the IC50 value in your system. As a starting point, concentrations ranging from 10 nM to 1000 nM have been shown to inhibit the autophosphorylation of BCR-ABL in a dose-dependent manner in Ba/F3 cells.[2]
Q3: Why is it important to use phosphatase inhibitors in the lysis buffer?
A3: Phosphorylation is a reversible post-translational modification, and phosphatases present in the cell lysate can rapidly dephosphorylate your target protein, p-BCR-ABL.[1] Including phosphatase inhibitors in your lysis buffer is crucial to preserve the phosphorylation status of BCR-ABL and ensure accurate detection by your phospho-specific antibody.[1][4]
Q4: I see a band at the correct molecular weight for p-BCR-ABL in my untreated sample, but the signal is not completely gone in my this compound-treated sample. What could be the reason?
A4: This could be due to several factors:
-
Insufficient this compound concentration or incubation time: You may need to increase the concentration of this compound or the duration of the treatment to achieve complete inhibition.
-
High level of p-BCR-ABL expression: The cell line you are using may express very high levels of the oncoprotein, requiring a higher concentration of the inhibitor.
-
Cellular resistance: The cells may possess resistance mechanisms that prevent complete inhibition by this compound.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is a selective BCR-ABL inhibitor, it has been shown to inhibit other kinases at higher concentrations, including ABL2/ARG, DDR1, DDR2, FMS, FRK/PTK5, LCK, LYN, LYNB, PDGFRα, and RET.[5] If you observe unexpected bands in your Western blot, especially at concentrations of this compound well above the IC50 for p-BCR-ABL, it is worth considering potential off-target effects.
Quantitative Data
Table 1: this compound IC50 Values for ABL Kinase Mutants
| ABL Kinase Mutant | IC50 (nM) |
| ABL | 0.49 |
| ABL T315I | 0.78 |
| ABL E255K | 9.5 |
| ABL F317I | 2.0 |
| ABL G250E | 7.4 |
| ABL H396P | 1.0 |
| ABL M351T | 2.8 |
| ABL Q252H | 12 |
| ABL Y253F | 4.1 |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Protocol 1: this compound Treatment and Cell Lysis for Western Blot
-
Cell Culture: Culture your BCR-ABL positive cell line (e.g., K562, Ba/F3-p210) to the desired confluency (typically 70-80%).
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution to the desired final concentrations in fresh cell culture media. Include a vehicle control (DMSO only).
-
Remove the old media from the cells and add the media containing this compound or the vehicle control.
-
Incubate the cells for the desired time (e.g., 2, 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each plate.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE:
-
Take an equal amount of protein from each sample (e.g., 30 µg).
-
Add 4x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge the samples briefly before loading onto the gel.
-
Protocol 2: Western Blot for p-BCR-ABL
-
SDS-PAGE: Load the prepared protein samples onto a polyacrylamide gel (the percentage of which will depend on the size of your target protein; for p210 BCR-ABL, a 7.5% gel is suitable). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-BCR-ABL (e.g., anti-phospho-BCR-ABL (Tyr177)) in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against total BCR-ABL or a loading control protein such as GAPDH or β-actin.
Visualizations
Caption: BCR-ABL Signaling Pathway and the inhibitory action of this compound.
Caption: A typical workflow for a Western blot experiment.
Caption: A decision tree for troubleshooting common Western blot issues.
References
Mitigating Vamotinib off-target effects in cellular assays
Welcome to the technical support resource for Vamotinib (PF-114). This guide is designed for researchers, scientists, and drug development professionals to help mitigate and understand potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a third-generation, ATP-competitive oral tyrosine kinase inhibitor (TKI). Its primary target is the BCR-ABL1 fusion protein, including the wild-type form and various mutated isoforms that confer resistance to earlier-generation TKIs. It is particularly potent against the T315I "gatekeeper" mutation.[1][2][3]
Q2: What are the known off-targets of this compound?
A2: Kinase profiling screens have identified several off-target kinases for this compound. At a concentration of 100 nM, this compound inhibited the activity of ABL2/ARG, DDR1, DDR2, FMS, FRK/PTK5, LCK, LYN, LYNB, PDGFRα, and RET by more than 90% (<10% residual activity).[4] Skin toxicities observed in clinical studies may be linked to the inhibition of PDGFRα.[5]
Q3: My cells are dying at concentrations where I don't expect to see on-target BCR-ABL inhibition. Is this an off-target effect?
A3: It is possible. This compound is a highly potent inhibitor of BCR-ABL, with IC50 values in the low nanomolar range for the target kinase.[6] However, if you observe significant cytotoxicity in cell lines that do not express BCR-ABL, or in BCR-ABL positive cells at concentrations well below the IC50 for BCR-ABL inhibition, it could be due to off-target kinase inhibition or other cellular toxicities. It is recommended to perform a dose-response curve and compare the cytotoxic IC50 with the on-target inhibition IC50 (measured by pCrkL levels, for example).
Q4: I am seeing unexpected activation of a signaling pathway upon this compound treatment. How is this possible?
A4: This phenomenon, known as paradoxical pathway activation, can occur with kinase inhibitors. For this compound, activation of STAT3 phosphorylation has been reported as a potential cell rescue mechanism.[1][7] This could be a compensatory response to the inhibition of the primary BCR-ABL pathway or an unforeseen off-target effect. We recommend probing for phosphorylated STAT3 (pSTAT3) via Western blot if you suspect this is occurring in your model.
Data Presentation
Table 1: this compound On-Target Inhibitory Potency (IC50)
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the wild-type ABL kinase and various clinically relevant mutant forms.
| Target Kinase | IC50 (nM) | Citation |
| ABL | 0.49 | [6] |
| ABL (T315I) | 0.78 | [6] |
| ABL (E255K) | 9.5 | [6] |
| ABL (F317I) | 2.0 | [6] |
| ABL (G250E) | 7.4 | [6] |
| ABL (H396P) | 1.0 | [6] |
| ABL (M351T) | 2.8 | [6] |
| ABL (Q252H) | 12 | [6] |
| ABL (Y253F) | 4.1 | [6] |
Table 2: this compound Off-Target Kinase Selectivity Profile
This table lists known off-target kinases that showed significant inhibition when exposed to this compound in a cell-free enzymatic assay.
| Off-Target Kinase | % Residual Activity @ 100 nM | Citation |
| ABL2/ARG | <10% | [4] |
| DDR1 | <10% | [4] |
| DDR2 | <10% | [4] |
| FMS | <10% | [4] |
| FRK/PTK5 | <10% | [4] |
| LCK | <10% | [4] |
| LYN | <10% | [4] |
| LYNB | <10% | [4] |
| PDGFRα | <10% | [4] |
| RET | <10% | [4] |
Visualizations and Workflows
References
- 1. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results in Vamotinib experiments
Welcome to the technical support center for Vamotinib experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies involving this compound.
Troubleshooting Guides
This section provides a question-and-answer format to address specific unexpected outcomes in your this compound experiments.
Question 1: Why am I observing reduced or no inhibition of cell proliferation in my BCR-ABL positive cell line after this compound treatment?
Possible Causes and Troubleshooting Steps:
-
Suboptimal this compound Concentration:
-
Verification: Confirm the IC50 value for your specific cell line. The potency of this compound can vary between different cell lines.
-
Action: Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your cell line.
-
-
This compound Degradation:
-
Verification: Ensure proper storage of this compound stock solutions (-20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.
-
Action: Prepare fresh this compound dilutions from a new stock for each experiment.
-
-
Cell Culture Conditions:
-
Verification: Inconsistent cell passage numbers can lead to variability in drug response. High cell density at the time of treatment can also reduce the apparent potency of the inhibitor.[1]
-
Action: Use cells within a consistent and low passage number range. Ensure a standardized seeding density so that cells are in the exponential growth phase during treatment.[1] Avoid using the outer wells of 96-well plates to minimize the "edge effect" caused by evaporation.[1]
-
-
Development of Resistance:
-
Verification: Resistance to tyrosine kinase inhibitors can arise from several mechanisms.[2][3]
-
Action:
-
Sequence the BCR-ABL kinase domain: Look for the presence of known resistance mutations other than T315I, or novel mutations.
-
Assess BCR-ABL expression levels: Increased expression of the target protein can lead to resistance.[4]
-
Investigate bypass signaling pathways: Even with effective BCR-ABL inhibition, cancer cells can survive by activating alternative pro-survival pathways such as MAPK, PI3K/Akt, or STAT.[5] Perform western blotting to check the phosphorylation status of key proteins in these pathways.
-
-
Question 2: My Western blot results show incomplete inhibition of BCR-ABL autophosphorylation, even at high concentrations of this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Insufficient Incubation Time:
-
Verification: The time required for complete inhibition of BCR-ABL autophosphorylation can vary.
-
Action: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for this compound in your experimental system.
-
-
High Protein Concentration in Lysate:
-
Verification: Overly concentrated cell lysates can lead to high background and make it difficult to detect changes in phosphorylation.
-
Action: Optimize the protein concentration of your lysates to be within the linear range of detection for your antibodies.
-
-
Antibody Issues:
-
Verification: Ensure that the primary antibody specific for phosphorylated BCR-ABL (p-BCR-ABL) is validated and used at the recommended dilution.
-
Action: Include appropriate positive and negative controls in your western blot. A positive control could be a lysate from untreated BCR-ABL positive cells, and a negative control could be from a BCR-ABL negative cell line.
-
-
Drug Efflux:
-
Verification: Cancer cells can develop resistance by overexpressing drug efflux pumps like P-glycoprotein (P-gp/ABCB1), which actively remove the inhibitor from the cell.[6]
-
Action: Test for the expression and activity of common drug efflux pumps. If overexpression is detected, consider co-treatment with an efflux pump inhibitor as an experimental control.
-
Question 3: I am seeing an unexpected increase in apoptosis-independent cell death (necrosis) in my this compound-treated cells. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Verification: While this compound is a selective inhibitor, high concentrations may lead to off-target kinase inhibition, potentially triggering necrotic cell death pathways.[7][8]
-
Action: Lower the concentration of this compound to a range that is still effective against BCR-ABL but minimizes off-target effects. Compare the observed phenotype with that of other BCR-ABL inhibitors to see if it is a class effect or specific to this compound.
-
-
Experimental Artifacts:
-
Verification: The method used to assess cell death is crucial. For example, in an Annexin V/Propidium Iodide (PI) assay, late apoptotic cells will also stain positive for PI, similar to necrotic cells.
-
Action: Use a combination of apoptosis assays. For instance, supplement the Annexin V/PI assay with a caspase activity assay to confirm the involvement of apoptotic pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a third-generation, ATP-competitive oral tyrosine kinase inhibitor (TKI).[7][9] It targets the BCR-ABL fusion protein, inhibiting its autophosphorylation and downstream signaling pathways.[10][11] This leads to the induction of apoptosis in BCR-ABL positive cancer cells.[10][11] A key feature of this compound is its potent activity against the T315I "gatekeeper" mutation, which confers resistance to many other TKIs.[7][12]
Q2: What are the known off-target effects of this compound? A2: While designed to be a selective BCR-ABL inhibitor, this compound has been shown to have some off-target activities. In preclinical and clinical studies, skin-related toxicities have been observed, which are thought to be due to the inhibition of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[2] It is important to consider potential off-target effects when interpreting unexpected phenotypes in your experiments.[13]
Q3: What are the common mechanisms of resistance to this compound? A3: Resistance to this compound, and TKIs in general, can be broadly categorized into two types:
-
BCR-ABL Dependent Resistance: This primarily involves the acquisition of new point mutations in the BCR-ABL kinase domain that interfere with this compound binding.[3][4] Overexpression of the BCR-ABL protein is another potential mechanism.[4]
-
BCR-ABL Independent Resistance: In this case, cancer cells activate alternative "bypass" signaling pathways to maintain their proliferation and survival, even when BCR-ABL is effectively inhibited by this compound.[5] These can include the MAPK, PI3K/Akt, and JAK/STAT pathways.[5]
Q4: How should I prepare and store this compound? A4: this compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to maintain its stability and avoid repeated freeze-thaw cycles. For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300 and Tween-80.[11]
Data Presentation
Table 1: Summary of Phase 1 Clinical Trial Results for this compound in Chronic Myeloid Leukemia (CML)
| Parameter | Value | Reference |
| Participants | 51 subjects with CML | [7][9] |
| Prior Treatment | Failed ≥ 1 second-generation TKI or had BCR::ABL1T315I mutation | [7][9] |
| This compound Dosage | 50–750 mg/day, continuous | [7][9] |
| Maximum Tolerated Dose (MTD) | 600 mg/day | [6][9] |
| Dose-Limiting Toxicity (DLT) | Grade-3 psoriasis-like skin toxicity | [6][9] |
| Best Safety/Efficacy Dose | 300 mg/day | [2][6] |
| Complete Hematologic Response (CHR) | Achieved in 14 of 30 subjects | [6][9] |
| Major Cytogenetic Response (MCyR) | Achieved in 14 of 44 subjects | [6][9] |
| Complete Cytogenetic Response (CCyR) | Achieved in 10 of 50 subjects | [6][9] |
| Major Molecular Response (MMR) | Achieved in 7 of 51 subjects | [6][9] |
| Response in T315I Positive Patients | 5 of 16 subjects responded | [2][6] |
Experimental Protocols
Western Blot for p-BCR-ABL Inhibition
-
Cell Lysis:
-
Culture BCR-ABL positive cells to the desired density and treat with this compound at various concentrations and for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.
-
Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BCR-ABL (e.g., anti-p-CrkL) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total BCR-ABL and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cells at an appropriate density and treat with this compound for the desired duration. Include both untreated and positive controls (e.g., treatment with a known apoptosis-inducing agent).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (which may contain detached apoptotic cells) and then gently detach the remaining adherent cells using trypsin-EDTA. Combine the detached cells with the supernatant.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to each sample.
-
Analyze the stained cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Guide to Interpreting Disease Responses in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
- 5. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug resistance in chronic myeloid leukaemia: how much can we learn from MDR–CML cell lines? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCR::ABL1 tyrosine kinase inhibitors hamper the therapeutic efficacy of blinatumomab in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Adjusting Vamotinib dosage in the presence of serum proteins
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing common challenges related to the use of Vamotinib, particularly concerning its interaction with serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-114) is a potent, third-generation, ATP-competitive oral tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target the BCR-ABL fusion protein, which is a hallmark of Philadelphia chromosome-positive (Ph+) leukemias like Chronic Myeloid Leukemia (CML).[1][3] this compound inhibits the autophosphorylation of both wild-type BCR-ABL and its mutated forms, including the clinically significant T315I "gatekeeper" mutation that confers resistance to many other TKIs.[1][4] By blocking BCR-ABL's kinase activity, this compound inhibits downstream signaling pathways, such as those involving Crkl and STAT5, which leads to the induction of apoptosis (programmed cell death) in cancer cells.[3][4]
Q2: How do serum proteins affect the activity of this compound in in vitro experiments?
Serum proteins, primarily albumin and alpha-1-acid glycoprotein (AAG), can bind to small molecule drugs like this compound.[5][6] This binding is a reversible equilibrium between the protein-bound drug and the free (unbound) drug.[5] According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active, as it is free to diffuse across cell membranes and interact with its target.[5]
When this compound is added to cell culture media containing serum (e.g., Fetal Bovine Serum - FBS), a significant portion of the drug may become bound to serum proteins. This sequestration reduces the concentration of free, active this compound available to inhibit the BCR-ABL kinase in your target cells. Consequently, you may observe a decrease in the drug's apparent potency (i.e., a higher IC50 value) compared to experiments conducted in serum-free conditions.[7]
Q3: My cell-based assay shows reduced this compound efficacy in the presence of serum. What does this mean?
This is an expected outcome. The presence of serum proteins necessitates a higher total this compound concentration to achieve the same effective (unbound) concentration that is active against the target kinase. For example, some TKIs exhibit IC50 shifts of over 100-fold in the presence of 50% human plasma.[7] This effect is a critical consideration when translating in vitro findings to in vivo models, as the unbound fraction in plasma is what drives efficacy.
Troubleshooting Guide
Issue: Lower than expected potency or inconsistent results with this compound in cell-based assays containing serum.
| Potential Cause | Troubleshooting Steps |
| Serum Protein Binding | The most common cause. The effective concentration of this compound is lower than the total concentration added. You must either determine the unbound fraction experimentally or perform concentration-response curves under consistent serum conditions. |
| Variability in Serum Lots | Different lots of FBS or other animal sera can have varying concentrations of proteins like albumin, leading to inconsistent this compound binding and experimental variability. |
| Solution: Standardize your experiments using a single lot of serum. If you must switch lots, re-validate your this compound concentration-response curve. | |
| Cell Culture Density | High cell density can deplete nutrients and alter the pH of the culture medium, which can potentially influence drug-protein interactions and cell health, affecting results. |
| Solution: Ensure consistent cell seeding density across all experiments and that cells are in the logarithmic growth phase. | |
| Drug Adsorption to Plastics | Highly lipophilic compounds can sometimes adsorb to the plastic of labware (e.g., microplates), reducing the available concentration. |
| Solution: Use low-binding microplates for your assays. Pre-incubating plates with a blocking solution (like BSA, if compatible with your assay) can also mitigate this. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various ABL kinase isoforms in biochemical assays, providing a baseline for its potency in a serum-free environment.
Table 1: this compound IC50 Values Against ABL Kinase Variants
| Kinase Target | IC50 (nM) |
|---|---|
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
Data sourced from MedChemExpress.[4]
The presence of serum will increase these effective IC50 values. The table below provides a hypothetical example to illustrate how the apparent IC50 of this compound might shift in a cell-based assay with increasing serum concentrations.
Table 2: Illustrative Example of IC50 Shift with Serum
| Serum Concentration | Apparent IC50 (nM) | Fold-Shift |
|---|---|---|
| 0% | 10 | 1x |
| 2% | 35 | 3.5x |
| 5% | 90 | 9x |
| 10% | 210 | 21x |
Note: These are example values. The actual shift must be determined experimentally for your specific assay conditions.
Visualizations and Workflows
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.
Diagram 2: Drug-Protein Binding Equilibrium
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. aacrjournals.org [aacrjournals.org]
Vamotinib Administration in Xenograft Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the administration of Vamotinib in xenograft models. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and efficacy data to facilitate successful preclinical studies.
Troubleshooting Guide
This section addresses common issues that may arise during the preparation and administration of this compound in xenograft experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | - Improper solvent ratio. - Low temperature of the solution. - Instability of the formulation over time. | - Ensure the recommended solvent ratios are strictly followed. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] - Gentle heating and/or sonication can aid in dissolution if precipitation occurs during preparation.[1] - It is highly recommended to prepare the working solution fresh on the day of use to avoid stability issues.[1] |
| Inconsistent Tumor Growth Inhibition | - Inaccurate dosing due to improper oral gavage technique. - Variability in drug formulation. - Development of drug resistance. | - Ensure proper training in oral gavage techniques to minimize variability in administration. - Prepare the this compound formulation consistently for each administration. - Monitor for potential resistance. Mechanisms of resistance to tyrosine kinase inhibitors can include mutations in the target kinase or activation of bypass signaling pathways.[2] |
| Animal Distress or Adverse Effects (e.g., weight loss, lethargy) | - Toxicity at the administered dose. - Stress from handling and gavage procedure. - Off-target effects of the drug. | - Reduce the dosage or the frequency of administration. Monitor animals daily for signs of toxicity. - Ensure personnel are proficient and gentle in animal handling and oral gavage to minimize stress. - While this compound is selective, off-target effects can occur.[3] Consider dose reduction and supportive care. Pre-clinical toxicology studies noted skin-related adverse events in rats and dogs.[3] |
| Regurgitation or Leakage of Dosing Solution | - Incorrect placement of the gavage needle. - Excessive volume of administration. - Animal struggling during the procedure. | - Ensure the gavage needle is correctly placed in the esophagus, not the trachea. - Adhere to recommended maximum oral gavage volumes for the specific mouse strain and weight. - Proper restraint is crucial to prevent movement and ensure successful administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation, ATP-competitive oral tyrosine kinase inhibitor (TKI). It specifically targets the BCR-ABL fusion protein, including the T315I mutation, which confers resistance to many other TKIs.[4] By inhibiting the kinase activity of BCR-ABL, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of Philadelphia chromosome-positive (Ph+) leukemia cells, ultimately inducing apoptosis.[1][4]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on published studies, effective doses in mouse models range from 25 mg/kg to 50 mg/kg administered daily via oral gavage.[1] For a K562 human chronic myeloid leukemia xenograft model in BALB/c nude mice, daily oral gavage of 25 mg/kg and 40 mg/kg for 14 days resulted in a significant reduction in tumor volume.[1] In a CML-like disease mouse model, 50 mg/kg administered orally once daily for 20 days significantly prolonged survival.[1] Dose optimization studies are recommended for new models.
Q3: How should this compound be prepared for oral gavage?
A3: A common method for preparing this compound for oral administration in mice is to create a suspension. One protocol involves dissolving this compound in DMSO first, then adding PEG300, Tween-80, and finally saline to achieve the desired concentration and solvent ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1] It is crucial to prepare this solution fresh daily and use sonication if necessary to ensure a uniform suspension.[1]
Q4: What are the expected outcomes of this compound treatment in a responsive xenograft model?
A4: In a responsive xenograft model, this compound treatment is expected to lead to a significant inhibition of tumor growth compared to the vehicle-treated control group.[1] In some cases, complete tumor regression has been observed.[1] For leukemia models, treatment should lead to a reduction in leukemic cell burden and an increase in the median survival time of the animals.[1]
Q5: What are potential mechanisms of resistance to this compound?
A5: While this compound is effective against the T315I mutation, resistance can still emerge. Potential mechanisms of resistance to TKIs like this compound include the development of new mutations in the BCR-ABL kinase domain, overexpression of the BCR-ABL protein, or the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling.[2]
This compound Efficacy in Xenograft Models
The following table summarizes the efficacy of this compound in various preclinical models.
| Model Type | Cell Line | Animal Strain | Dose and Administration | Key Findings | Reference |
| Subcutaneous Xenograft | K562 (Human CML) | BALB/c Nude Mice | 25 mg/kg and 40 mg/kg, Oral Gavage, Daily for 14 days | 100% reduction in mean tumor volume within 4 weeks. | [1] |
| Disseminated Disease Model | Ba/F3 expressing BCR-ABL | C57BL/6N Mice | 50 mg/kg, Oral Gavage, Daily for 20 days | Significantly extended median survival from 28 days to 39 days. | [1] |
| Subcutaneous Xenograft | Ba/F3 expressing BCR-ABL T315I | N/A (Implied murine model) | N/A (Implied oral administration) | This compound is effective against the T315I mutation. | [5] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration in mice.
Materials:
-
This compound (PF-114) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
Procedure:
-
Calculate the total amount of this compound required for the study cohort and the total volume of the dosing solution to be prepared.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly to dissolve the compound completely. This will create a stock solution.
-
In a separate tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and Saline. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, prepare the vehicle by combining the PEG300, Tween-80, and Saline.
-
Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
If any precipitation is observed, the solution can be gently warmed or sonicated until a uniform suspension is achieved.[1]
-
Crucially, prepare this formulation fresh each day of dosing. [1]
Xenograft Tumor Model and this compound Administration
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line (e.g., K562)
-
Immunocompromised mice (e.g., BALB/c nude)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles for cell injection and oral gavage
-
Calipers for tumor measurement
-
Prepared this compound dosing solution
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (if used) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize the mice into treatment and control groups with similar average tumor volumes.
-
This compound Administration:
-
Administer the freshly prepared this compound solution to the treatment group via oral gavage at the predetermined dose and schedule (e.g., 25 mg/kg, daily).
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size, or as defined by the experimental protocol and institutional animal care and use committee (IACUC) guidelines.
Visualizations
BCR-ABL Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the BCR-ABL oncoprotein, which are the primary targets of this compound.
Caption: this compound inhibits the BCR-ABL signaling pathway.
Experimental Workflow for this compound Xenograft Study
This diagram outlines the typical workflow for conducting a xenograft study to evaluate the efficacy of this compound.
Caption: Workflow for a this compound xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of antiangiogenic therapy on tumor growth, vasculature and kinase activity in basal‐ and luminal‐like breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Vamotinib vs. Ponatinib: A Comparative Analysis of Efficacy in T315I-Mutant Chronic Myeloid Leukemia
For researchers and clinicians navigating the therapeutic landscape of Chronic Myeloid Leukemia (CML), particularly in cases harboring the recalcitrant T315I mutation, the choice between third-generation tyrosine kinase inhibitors (TKIs) is critical. This guide provides a detailed, data-driven comparison of two such inhibitors: vamotinib and ponatinib. We delve into their mechanisms of action, preclinical efficacy, clinical trial outcomes, and safety profiles, presenting the available experimental data to support an objective evaluation.
Introduction to this compound and Ponatinib
Ponatinib, a potent pan-BCR-ABL inhibitor, was the first TKI to demonstrate robust efficacy against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs.[1] Its development marked a significant advancement in the management of resistant CML. This compound (formerly PF-114) is a newer, third-generation TKI also designed to be effective against the T315I mutation.[2][3] A key distinction in the design of this compound was the intention to create a more selective inhibitor with a potentially improved safety profile, particularly concerning the cardiovascular adverse events associated with ponatinib.[2]
Mechanism of Action
Both this compound and ponatinib are orally active, ATP-competitive inhibitors of the BCR-ABL kinase.[2] They are designed to bind to the ATP-binding pocket of the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative signaling that drives CML.
The T315I mutation involves the substitution of a threonine residue with a bulkier isoleucine at the "gatekeeper" position of the ATP-binding pocket. This steric hindrance prevents the binding of earlier-generation TKIs. Both ponatinib and this compound have chemical structures that can accommodate this change, allowing them to effectively inhibit the kinase activity of the T315I mutant. Ponatinib achieves this through a carbon-carbon triple bond that allows for key interactions with the mutated gatekeeper residue.[4]
References
- 1. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Vamotinib Off-Target Kinase Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profile of Vamotinib (PF-114), a third-generation BCR-ABL tyrosine kinase inhibitor (TKI). This compound was designed for increased selectivity to minimize the adverse effects associated with broader spectrum kinase inhibitors.[1][2] This guide compares its kinase inhibition profile with two other BCR-ABL TKIs: the multi-targeted inhibitor Ponatinib and another third-generation inhibitor, Olverembatinib. The information presented herein, including quantitative data, experimental methodologies, and pathway visualizations, is intended to assist researchers in evaluating the selectivity of this compound and its potential applications.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50) of this compound, Ponatinib, and Olverembatinib against their primary target, BCR-ABL (including the T315I mutation), and a panel of off-target kinases. This data is crucial for understanding the selectivity and potential side-effect profiles of these inhibitors.
| Kinase Target | This compound (IC50, nM) | Ponatinib (IC50, nM) | Olverembatinib (IC50, nM) |
| On-Target | |||
| ABL | 0.49[3] | 0.37[4] | Potent inhibitor (specific IC50 not available)[5][6] |
| ABL (T315I) | 0.78[3] | 2.0[4] | Potent inhibitor (specific IC50 not available)[5][6] |
| Off-Target | |||
| ABL2/ARG | <10% residual activity @ 100 nM[7] | - | - |
| DDR1 | <10% residual activity @ 100 nM[7] | - | - |
| DDR2 | <10% residual activity @ 100 nM[7] | - | - |
| FGFR1 | - | 2.2[4] | Potent inhibitor[8] |
| FLT3 | - | 13[4] | Potent inhibitor[8] |
| FMS | <10% residual activity @ 100 nM[7] | - | - |
| FRK/PTK5 | <10% residual activity @ 100 nM[7] | - | - |
| KIT | - | 12.5[4] | Potent inhibitor[8] |
| LCK | <10% residual activity @ 100 nM[7] | - | Potent inhibitor[8] |
| LYN | <10% residual activity @ 100 nM[7] | - | - |
| LYNB | <10% residual activity @ 100 nM[7] | - | - |
| PDGFRα | Potent inhibitor[9] | 1.1[4] | Potent inhibitor[8] |
| RET | <10% residual activity @ 100 nM[7] | - | - |
| SRC | - | 5.4[4] | Potent inhibitor[8] |
| VEGFR2 | Designed to avoid inhibition[9] | 1.5[4] | - |
Signaling Pathway and Off-Target Interactions
The following diagram illustrates the primary signaling pathway of BCR-ABL and highlights the key on-target and off-target kinases inhibited by this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay for IC50 Determination
The determination of a compound's 50% inhibitory concentration (IC50) against a specific kinase is a fundamental in vitro assay in drug discovery. The following protocol outlines a general procedure for a biochemical kinase inhibition assay.
1. Materials and Reagents:
-
Recombinant Kinase: Purified, active enzyme of interest.
-
Kinase Substrate: A peptide or protein that is a known substrate for the kinase.
-
ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.
-
Test Compound: The inhibitor being evaluated (e.g., this compound), serially diluted.
-
Assay Buffer: Typically contains HEPES, MgCl2, DTT, and a surfactant like Brij-35.
-
Detection Reagent: A system to measure kinase activity, such as an antibody that recognizes the phosphorylated substrate or a fluorescent readout system.
-
Microplates: 96- or 384-well plates suitable for the detection method.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the kinase, the substrate, and the assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction (if necessary for the detection method) and add the detection reagent.
-
Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
3. Data Analysis:
-
Subtract the background signal from all data points.
-
Normalize the data to the control wells (no inhibitor) to determine the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
Comparative Off-Target Profile Flowchart
The following flowchart provides a visual comparison of the off-target profiles of this compound, Ponatinib, and Olverembatinib, highlighting their relative selectivity.
Conclusion
This compound demonstrates a more selective kinase inhibition profile compared to the broader-spectrum inhibitor Ponatinib.[1][9] While it effectively inhibits the primary target BCR-ABL and its resistance mutants like T315I, its off-target activity appears to be more constrained.[3] The available data suggests that this compound's off-target effects are primarily directed towards a limited number of kinases, including PDGFRα and members of the SRC family.[7][9] In contrast, Ponatinib inhibits a wider range of kinases, including VEGFR and FGFR, which have been associated with its cardiovascular side effects.[4] Olverembatinib also appears to have a broader off-target profile than this compound, though comprehensive comparative data is limited.[8] The higher selectivity of this compound may translate to a more favorable safety profile, a critical consideration in the development of next-generation TKIs. Further head-to-head kinase panel screening studies would be beneficial to provide a more definitive quantitative comparison between these inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Vamotinib Efficacy in Patient-Derived CML Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vamotinib (formerly PF-114), a third-generation tyrosine kinase inhibitor (TKI), with other established therapies for Chronic Myeloid Leukemia (CML). We present supporting experimental data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows to offer an objective assessment of this compound's performance, particularly in the context of patient-derived CML cells and resistance mutations.
Executive Summary
This compound is a potent, ATP-competitive oral TKI demonstrating high efficacy against wild-type and mutated BCR-ABL1 isoforms, including the gatekeeper T315I mutation, which confers resistance to most first and second-generation TKIs.[1][2][3] Clinical trial data indicates that this compound is effective in heavily pretreated CML patients who have failed other TKI therapies.[4][5][6] Preclinical studies in patient-derived cell lines and animal models show that this compound inhibits BCR-ABL1 signaling and tumor growth, with a potency comparable to Ponatinib in some models.[3] This guide will delve into the available data to provide a clear comparison of this compound with other TKIs.
Comparative Efficacy of this compound
The therapeutic landscape of CML has been revolutionized by TKIs. However, resistance, often driven by mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge. This compound has been specifically designed to overcome this resistance.
Table 1: Comparison of IC50 Values for ABL Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against wild-type ABL kinase and various clinically relevant mutants, providing a direct comparison of its in vitro potency.
| Target | This compound (PF-114) IC50 (nM) |
| ABL | 0.49[2] |
| ABL (T315I) | 0.78[2] |
| ABL (E255K) | 9.5[2] |
| ABL (F317I) | 2.0[2] |
| ABL (G250E) | 7.4[2] |
| ABL (H396P) | 1.0[2] |
| ABL (M351T) | 2.8[2] |
| ABL (Q252H) | 12[2] |
| ABL (Y253F) | 4.1[2] |
Table 2: Clinical Response to this compound in a Phase 1 Study (NCT02885766)
This table presents the clinical efficacy of this compound in CML patients who were resistant or intolerant to prior TKI therapies. The data is from a Phase 1 dose-escalation and expansion cohort study.
| Response Metric | All Patients (N=51) | Patients with T315I Mutation (N=16) |
| Complete Hematologic Response (CHR) | 14 of 30 evaluable patients[1][4][5] | 3 of 16 patients[1][4] |
| Major Cytogenetic Response (MCyR) | 14 of 44 evaluable patients[1][4][5] | 3 of 16 patients[1][4] |
| Complete Cytogenetic Response (CCyR) | 10 of 50 evaluable patients[1][4][5] | 1 of 16 patients[1][4] |
| Major Molecular Response (MMR) | 7 of 51 evaluable patients[1][4][5] | Not specifically reported |
Note: The optimal and recommended dose for further studies was determined to be 300 mg daily.[1][4][5]
Experimental Data and Methodologies
The following sections detail the experimental protocols used to evaluate the efficacy of TKIs in CML cells, providing a framework for the interpretation of the presented data.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound and other TKIs on CML cells.
Methodology:
-
Cell Culture: Primary CML cells from patient bone marrow or peripheral blood are isolated using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or other TKIs (e.g., Imatinib, Dasatinib, Nilotinib, Ponatinib) for 72 hours.
-
MTT Assay:
-
After incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for BCR-ABL1 Signaling
Objective: To investigate the effect of this compound on the BCR-ABL1 signaling pathway.
Methodology:
-
Cell Lysis: CML cells are treated with this compound or other TKIs for the indicated times. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-BCR-ABL1 (Tyr245), BCR-ABL1, phospho-CrkL, CrkL, phospho-ERK1/2, ERK1/2, phospho-Akt, Akt, and β-actin (as a loading control).
-
After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.
This compound's Mechanism of Action in CML
Caption: this compound inhibits the BCR-ABL1 kinase, blocking downstream signaling pathways.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound's efficacy in patient-derived CML cells.
Logical Comparison of TKI Efficacy
Caption: Efficacy of different TKIs against wild-type and T315I mutant CML.
Conclusion
This compound emerges as a promising third-generation TKI for the treatment of CML, particularly for patients who have developed resistance to other therapies, including those with the challenging T315I mutation. Its high in vitro potency against a range of BCR-ABL1 mutants and demonstrated clinical efficacy in a heavily pretreated patient population underscore its potential to address a significant unmet need in CML treatment. Further head-to-head preclinical studies using primary patient-derived CML cells will be invaluable to fully elucidate its comparative advantages over other third-generation TKIs like Ponatinib. The experimental protocols and diagrams provided in this guide offer a framework for such ongoing and future research in the field of CML drug development.
References
- 1. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vamotinib in TKI-Resistant Chronic Myeloid Leukemia: A Comparative Analysis Against Standard of Care
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the clinical trial results of the investigational drug Vamotinib against the established standard of care for patients with chronic myeloid leukemia (CML) who are resistant or intolerant to second-generation tyrosine kinase inhibitors (TKIs), including those with the T315I mutation.
This compound (formerly PF-114) is a third-generation ATP-competitive oral tyrosine kinase inhibitor designed to be effective against wild-type and mutated forms of the BCR-ABL1 fusion protein, a hallmark of CML.[1][2] This includes the T315I "gatekeeper" mutation, which confers resistance to most approved TKIs.[1] The current standards of care for this patient population include the third-generation TKI ponatinib and the allosteric STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor asciminib.
Efficacy Comparison
The clinical efficacy of this compound has been evaluated in a Phase 1 dose-escalation study. This section compares the reported response rates of this compound with those of the standard of care treatments, ponatinib and asciminib, in similar patient populations.
| Efficacy Endpoint | This compound (Phase 1)[2][3] | Ponatinib (PACE Trial - 5-year results)[1][4] | Asciminib (ASCEMBL Trial - 24 weeks)[5][6] |
| Patient Population | CML patients who failed ≥ 1 second-generation TKI or with T315I mutation. | Chronic phase CML patients resistant or intolerant to dasatinib or nilotinib, or with the T315I mutation. | Chronic phase CML patients previously treated with ≥2 TKIs. |
| Complete Hematologic Response (CHR) | 14 of 30 evaluable patients | Not reported as a primary endpoint in the 5-year results. | Not reported as a primary endpoint. |
| Major Cytogenetic Response (MCyR) | 14 of 44 evaluable patients | 60% of evaluable patients | 40.8% (Complete Cytogenetic Response) |
| Complete Cytogenetic Response (CCyR) | 10 of 50 evaluable patients | Not specified in 5-year overall MCyR. | 24.2% |
| Major Molecular Response (MMR) | 7 of 51 evaluable patients | 40% of evaluable patients | 25.5% |
Safety Profile Comparison
The safety and tolerability of a targeted therapy are critical for long-term patient management. This table summarizes the key adverse events observed in the clinical trials of this compound, ponatinib, and asciminib.
| Adverse Events (Grade ≥3) | This compound (Phase 1)[2][3] | Ponatinib (PACE Trial - 5-year results)[1][4] | Asciminib (ASCEMBL Trial)[5][6] |
| Most Common | Psoriasis-like skin toxicity (Dose-Limiting Toxicity at 600mg) | Thrombocytopenia (46%), Rash (47%), Abdominal pain (46%), Headache (43%) | Thrombocytopenia, Neutropenia |
| Vascular Occlusive Events | None reported | 31% cumulative incidence in CP-CML patients | Arterial occlusion events reported in five patients. |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited in this guide is provided below.
This compound: Phase 1 Study (NCT02885766)
-
Study Design: This was a multicenter, open-label, dose-escalation Phase 1 study to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety, pharmacokinetics, and preliminary efficacy of this compound.[7][8]
-
Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of CML in chronic or accelerated phase who were resistant or intolerant to at least one second-generation TKI (dasatinib, nilotinib, or bosutinib) or had the T315I mutation.[7][8]
-
Treatment: this compound was administered orally once daily in continuous 28-day cycles, with dose escalation ranging from 50 to 750 mg/day.[2][9]
-
Key Assessments: Safety was assessed by monitoring adverse events. Efficacy was evaluated based on hematologic, cytogenetic, and molecular responses according to European LeukemiaNet (ELN) criteria.[8]
Ponatinib: PACE Trial (NCT01207440)
-
Study Design: A pivotal Phase 2, open-label, single-arm, international, multicenter trial.[10][11]
-
Patient Population: Adult patients with CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[1][12]
-
Treatment: Ponatinib was administered orally at a starting dose of 45 mg once daily. Dose reductions to 30 mg or 15 mg were permitted to manage adverse events.[1][10]
-
Key Assessments: The primary endpoint for chronic phase CML patients was major cytogenetic response (MCyR) within the first 12 months. Secondary endpoints included complete cytogenetic response (CCyR), major molecular response (MMR), and safety.[10]
Asciminib: ASCEMBL Trial (NCT03106779)
-
Study Design: A Phase 3, multicenter, open-label, randomized clinical trial.[6][13]
-
Patient Population: Adult patients with chronic phase CML who had been previously treated with two or more TKIs.[5][6]
-
Treatment: Patients were randomized in a 2:1 ratio to receive either asciminib (40 mg twice daily) or bosutinib (500 mg once daily).[5][6]
-
Key Assessments: The primary endpoint was the major molecular response (MMR) rate at 24 weeks. Key secondary endpoints included MMR rate at 96 weeks, complete cytogenetic response rate, and safety.[14]
Signaling Pathway and Mechanism of Action
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through multiple downstream signaling pathways.[15][16] Tyrosine kinase inhibitors, including this compound and ponatinib, act by competitively binding to the ATP-binding site of the ABL kinase domain, thereby inhibiting its activity.[17][18] Asciminib, in contrast, is an allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase, inducing a conformational change that inactivates the enzyme.[19] This distinct mechanism of action allows asciminib to be effective against mutations that confer resistance to ATP-competitive inhibitors.
Caption: BCR-ABL1 signaling and TKI inhibition.
This guide provides a snapshot of the currently available data. The clinical development of this compound is ongoing, and future results from larger, comparative trials will be essential to fully delineate its role in the management of TKI-resistant CML.
References
- 1. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encouraging Phase 1 Analysis Findings for Asciminib Monotherapy in TKI-Resistant Chronic Phase CML | Blood Cancers Today [bloodcancerstoday.com]
- 3. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the horizon: Asciminib, a new drug for treating r/r CML | MDedge [mdedge.com]
- 6. A phase 3, open-label, randomized study of asciminib, a STAMP inhibitor, vs bosutinib in CML after 2 or more prior TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICLUSIG (ponatinib) Pace Trial [iclusig.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Retrospective analysis of arterial occlusive events in the PACE trial by an independent adjudication committee - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. A new chapter in CML treatment: the promise of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
Vamotinib: A Comparative Analysis of Cross-reactivity with Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor Vamotinib (also known as PF-114), focusing on its cross-reactivity profile. This compound is a third-generation, ATP-competitive oral tyrosine kinase inhibitor developed to target wild-type and mutated BCR-ABL1 isoforms, including the T315I "gatekeeper" mutation often responsible for resistance to other therapies in Philadelphia chromosome-positive (Ph+) leukemias.[1][2][3][4] Understanding its selectivity is critical for predicting its efficacy and potential off-target effects.
Quantitative Inhibitory Activity
This compound demonstrates high potency against the ABL kinase and its clinically relevant mutants. Its inhibitory activity, measured by half-maximal inhibitory concentration (IC50), is in the low nanomolar range for its primary targets.
Table 1: this compound Inhibitory Activity against ABL Kinase Isoforms
| Target Kinase | IC50 (nM) |
|---|---|
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (H396P) | 1.0 |
| ABL (F317I) | 2.0 |
| ABL (M351T) | 2.8 |
| ABL (Y253F) | 4.1 |
| ABL (G250E) | 7.4 |
| ABL (E255K) | 9.5 |
| ABL (Q252H) | 12 |
Data sourced from MedChemExpress product information.[2]
Cross-reactivity and Off-Target Profile
To assess its selectivity, this compound has been screened against wider panels of kinases. A key study identified several off-target kinases that showed significant inhibition when exposed to 100 nM of the inhibitor.[4][5] This concentration is substantially higher than the IC50 for its primary BCR-ABL targets, indicating a favorable selectivity window.
Table 2: Identified Off-Target Kinases for this compound
| Off-Target Kinase | % Residual Activity at 100 nM |
|---|---|
| ABL2/ARG | <10% |
| DDR1 | <10% |
| DDR2 | <10% |
| FMS | <10% |
| FRK/PTK5 | <10% |
| LCK | <10% |
| LYN | <10% |
| LYNB | <10% |
| PDGFRα | <10% |
| RET | <10% |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[4][5]
Signaling Pathway Context
The primary target of this compound, the BCR-ABL fusion protein, is a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival in Ph+ leukemias. It activates multiple downstream signaling pathways critical for oncogenesis.
Caption: this compound inhibits the BCR-ABL kinase, blocking downstream pro-survival and proliferative pathways.
Experimental Protocols
The determination of kinase inhibitory activity is typically performed using in vitro kinase assays. The following protocol describes a common luminescence-based method, such as the ADP-Glo™ Kinase Assay, used to calculate IC50 values.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Create a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
Prepare a solution of the target kinase (e.g., recombinant ABL) and its specific substrate peptide in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase-substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used to fuel a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The signal is directly proportional to the amount of ADP generated and thus to kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical luminescence-based in vitro kinase inhibition assay to determine IC50 values.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
A Comparative Analysis of the Cardiovascular Safety Profiles of Vamotinib and Ponatinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular safety profiles of the tyrosine kinase inhibitors (TKIs) Vamotinib and Ponatinib. This analysis is supported by available clinical and preclinical experimental data, offering insights into their distinct mechanisms of cardiotoxicity.
Ponatinib, a third-generation TKI, is highly effective in treating chronic myeloid leukemia (CML), particularly in patients with the T315I mutation. However, its clinical use is hampered by a significant risk of severe cardiovascular adverse events.[1][2] this compound, a newer third-generation TKI, has been designed to retain potent BCR-ABL1 inhibition while minimizing the off-target effects associated with ponatinib's cardiotoxicity.[3]
Executive Summary of Cardiovascular Safety
| Feature | This compound | Ponatinib |
| Primary Indication | Chronic Myeloid Leukemia (CML) | CML, Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) |
| Reported Cardiovascular Adverse Events (Clinical) | No vascular occlusive events reported in a Phase 1 study.[3][4] | High incidence of arterial occlusive events (AOEs), venous thromboembolic events, heart failure, and arrhythmias.[2][5] |
| Mechanism of Cardiovascular Toxicity | Designed to avoid inhibition of VEGFR2 and other off-target kinases associated with ponatinib's cardiotoxicity.[3] | Broad kinase inhibition profile, including potent inhibition of VEGFR2, leading to endothelial dysfunction, impaired cardiomyocyte survival, and pro-inflammatory responses.[2][6] |
| Preclinical Cardiovascular Findings | No cardiovascular findings were observed in preclinical toxicology studies.[3][7] | Consistently demonstrated as one of the most cardiotoxic TKIs in various preclinical models (human iPSC-cardiomyocytes, zebrafish).[2][5] |
Preclinical and Clinical Data Comparison
Ponatinib: A Profile of High Cardiovascular Risk
Ponatinib's association with cardiovascular toxicity is well-documented in both clinical and preclinical settings. The 5-year follow-up of the PACE clinical trial revealed a cumulative incidence of arterial occlusive events to be 26%.[2]
Preclinical studies have elucidated the multifactorial mechanisms underlying ponatinib's cardiotoxicity:
-
Broad Kinase Inhibition: Ponatinib inhibits a wide range of kinases beyond its intended target, BCR-ABL. Notably, its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key contributor to its adverse vascular effects.[2]
-
Endothelial Dysfunction: By inhibiting VEGFR2, ponatinib disrupts endothelial cell function, leading to a prothrombotic and pro-inflammatory state.[2]
-
Direct Cardiomyocyte Toxicity: Studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that ponatinib directly induces cardiomyocyte apoptosis by inhibiting essential pro-survival signaling pathways, such as AKT and ERK.[2]
-
Inflammatory Response: Recent research suggests that ponatinib can trigger an inflammatory response involving the S100A8/A9-NLRP3-IL-1β signaling pathway in myeloid cells, contributing to cardiac inflammation and dysfunction.[6][8]
This compound: A Safer Cardiovascular Profile by Design
This compound was rationally designed to be a potent and highly specific BCR-ABL1 inhibitor, while deliberately avoiding the off-target kinases implicated in ponatinib's cardiovascular toxicity.[3]
Clinical data from a Phase 1 dose-escalation study involving 51 patients with CML reported no vascular occlusive events.[3][4] This favorable safety profile is attributed to its distinct kinase inhibition profile. Preclinical toxicology studies of this compound also showed no cardiovascular findings.[3][7]
A comparative analysis of the kinase inhibition profiles of this compound and ponatinib suggests that this compound does not inhibit several kinases targeted by ponatinib that are believed to contribute to its cardiotoxicity, including EPHA6, EPHA7, TAK1, TIE2, VEGFR2, and ZAK.[3][7]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.
Methodology:
-
Recombinant human kinases are incubated with the test compound (this compound or ponatinib) at various concentrations.
-
A kinase reaction is initiated by the addition of a substrate (e.g., a biotinylated peptide) and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).
-
IC50 values (the concentration of the inhibitor that reduces enzyme activity by 50%) are calculated from the dose-response curves.
Human iPSC-Cardiomyocyte Viability Assay
Objective: To assess the direct cytotoxic effects of a compound on human cardiomyocytes.
Methodology:
-
Human induced pluripotent stem cells are differentiated into cardiomyocytes.
-
The hiPSC-CMs are plated in multi-well plates and allowed to form a spontaneously beating syncytium.
-
The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a metabolic assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
LD50 values (the concentration of the compound that causes 50% cell death) are determined from the dose-response curves.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Methodology:
-
A layer of extracellular matrix gel (e.g., Matrigel®) is prepared in the wells of a multi-well plate.
-
Human umbilical vein endothelial cells (HUVECs) are seeded onto the gel in the presence of the test compound at various concentrations.
-
The cells are incubated for a period of time (e.g., 6-18 hours) to allow for the formation of tube-like structures.
-
The extent of tube formation is visualized and quantified by microscopy and image analysis software, measuring parameters such as total tube length, number of junctions, and number of loops.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways implicated in ponatinib-induced cardiotoxicity.
Caption: A typical experimental workflow for assessing the cardiovascular safety of TKIs.
Conclusion
The available evidence strongly indicates that this compound possesses a superior cardiovascular safety profile compared to ponatinib. This difference is primarily attributed to this compound's rational drug design, which avoids the inhibition of off-target kinases, most notably VEGFR2, that are central to ponatinib's cardiotoxic effects. While clinical data for this compound is still emerging, the absence of vascular occlusive events in early trials is a promising indicator. For ponatinib, the high risk of cardiovascular adverse events necessitates careful patient selection, monitoring, and risk mitigation strategies. Further head-to-head preclinical and larger-scale clinical studies will be crucial to fully delineate the comparative cardiovascular safety of these two important therapies for CML.
References
- 1. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase-1 study of this compound (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: Emphasis on ponatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
